H-Phe-Trp-OH
Descripción
copper complex of above dipeptide inhibits gastric acid secretion; RN given refers to (L,L)-isome
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c21-16(10-13-6-2-1-3-7-13)19(24)23-18(20(25)26)11-14-12-22-17-9-5-4-8-15(14)17/h1-9,12,16,18,22H,10-11,21H2,(H,23,24)(H,25,26)/t16-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCOUWKXLXDERB-WMZOPIPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00947461 | |
| Record name | N-(2-Amino-1-hydroxy-3-phenylpropylidene)tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00947461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phenylalanyltryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029006 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24587-41-5 | |
| Record name | Phenylalanyltryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24587-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylalanyltryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024587415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Amino-1-hydroxy-3-phenylpropylidene)tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00947461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylalanyltryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029006 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to H-Phe-Trp-OH: Physicochemical Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-L-Phenylalanyl-L-tryptophan (H-Phe-Trp-OH) is a dipeptide composed of the essential aromatic amino acids L-phenylalanine and L-tryptophan. As an endogenous metabolite, it is a naturally occurring biomolecule resulting from protein catabolism.[1][2] While research into its specific signaling roles is ongoing, its constituent amino acids are precursors to critical neurotransmitters and hormones, placing this compound at a key metabolic junction.[3] This technical guide provides a comprehensive overview of its core physicochemical properties, detailed protocols for its chemical synthesis and purification, and an exploration of its biological context.
Core Properties and Structure
This compound is a dipeptide formed through a peptide bond between the carboxyl group of L-phenylalanine and the amino group of L-tryptophan. The structure features a free N-terminal amine on the phenylalanine residue and a free C-terminal carboxyl group on the tryptophan residue.
Chemical Structure
Caption: 2D structure of H-L-Phenylalanyl-L-tryptophan (this compound).
Physicochemical and Computed Properties
The physicochemical properties of this compound are summarized below. These values are critical for experimental design, including solvent selection for synthesis, purification, and biological assays.
| Property | Value | Reference(s) |
| Identifier | ||
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | [4] |
| CAS Number | 24587-41-5 | [5] |
| Synonyms | Phenylalanyltryptophan, Phe-Trp, FW dipeptide | |
| Molecular Attributes | ||
| Molecular Formula | C₂₀H₂₁N₃O₃ | |
| Molecular Weight | 351.41 g/mol | |
| Appearance | White to off-white solid | |
| Acid-Base Properties | ||
| pKa (α-NH₃⁺) | ~7.5 - 8.5 (Estimated) | |
| pKa (α-COOH) | ~3.0 - 4.0 (Estimated) | |
| Isoelectric Point (pI) | ~5.6 (Estimated) | |
| Solubility | ||
| DMSO | ≥ 100 mg/mL | |
| In vivo formulation ¹ | ≥ 2.5 mg/mL | |
| Computed Properties | ||
| TPSA (Topological Polar Surface Area) | 108.21 Ų | |
| XLogP3 | 1.85 | |
| Hydrogen Bond Donors | 4 | |
| Hydrogen Bond Acceptors | 3 |
¹10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline
Experimental Protocols
The synthesis of this compound can be achieved through standard peptide synthesis methodologies, primarily Solid-Phase Peptide Synthesis (SPPS) for ease of purification and Solution-Phase Peptide Synthesis (SPPS) for scalability and intermediate characterization.
Synthesis via Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard manual Fmoc/tBu-based SPPS approach, which is widely applicable and allows for high purity of the crude product.
Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound.
Methodology:
-
Resin Preparation: Swell Rink Amide resin (for a C-terminal amide, or Wang resin for a C-terminal acid) in N,N-Dimethylformamide (DMF) for 1-2 hours in a reaction vessel.
-
First Amino Acid Coupling (Tryptophan):
-
Pre-activate Fmoc-L-Trp(Boc)-OH (3 eq.) with a coupling agent like HBTU/HOBt (3 eq.) or HATU (3 eq.) and a base such as N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF.
-
Add the activated amino acid solution to the drained resin and agitate for 2-4 hours at room temperature. The Boc group on the tryptophan indole (B1671886) side chain prevents side reactions during cleavage.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
-
Washing: Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to remove excess reagents.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of tryptophan.
-
Washing: Wash the resin with DMF (5x) to remove piperidine.
-
Second Amino Acid Coupling (Phenylalanine): Repeat step 2 using Fmoc-L-Phe-OH.
-
Final Fmoc Deprotection: Repeat step 5 to deprotect the N-terminus of phenylalanine.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours at room temperature. TIS acts as a scavenger to protect the tryptophan side chain.
-
-
Product Isolation: Filter the resin and precipitate the cleaved peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the crude peptide, wash with ether, and dry under vacuum.
Purification via Reverse-Phase HPLC (RP-HPLC)
Methodology:
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of a suitable solvent, such as a mixture of acetonitrile (B52724) (ACN) and water, or DMSO. Filter the solution through a 0.22 µm syringe filter.
-
Chromatography:
-
Column: C18 reverse-phase preparative column.
-
Mobile Phase A: 0.1% TFA in H₂O.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30-40 minutes is a typical starting point.
-
Detection: Monitor absorbance at 220 nm (peptide bond) and 280 nm (aromatic side chains of Phe and Trp).
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.
Characterization
1. Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI-MS).
-
Expected Mass: The protonated molecular ion [M+H]⁺ should be observed at m/z ≈ 352.16.
-
Fragmentation (MS/MS): Tandem mass spectrometry will yield characteristic b- and y-ions confirming the sequence. Key expected fragments include the b₂ ion (Phe-Trp) and y₁ ion (Trp).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: DMSO-d₆ is preferred to observe exchangeable amide and amine protons.
-
¹H NMR: Expect characteristic signals in the aromatic region (~7.0-8.0 ppm) for the phenyl and indole rings, α-proton signals (~4.0-5.0 ppm), and β-proton signals (~2.8-3.2 ppm).
-
¹³C NMR: Will confirm the presence of 20 unique carbon atoms.
-
2D NMR (COSY, HSQC): Used for unambiguous assignment of all proton and carbon signals to verify the structure and connectivity.
Biological Activity and Metabolic Context
While this compound is identified as an endogenous metabolite, specific signaling functions have not been extensively characterized. Its biological relevance is primarily understood through its position as a product of protein breakdown and as a source of its constituent amino acids, which are precursors to vital biomolecules. Research has suggested a potential role as a biomarker in conditions like hepatocellular carcinoma and tic disorders, though the mechanisms are not yet elucidated.
Interestingly, related dipeptides show significant bioactivity. The reverse sequence, H-Trp-Phe-OH, acts as an angiotensin-converting enzyme (ACE) inhibitor, and cyclic dipeptides like Cyclo(-Phe-Trp) exhibit anticancer and neuroprotective properties. This suggests that the specific sequence and conformation (linear vs. cyclic) are critical determinants of biological function.
The primary metabolic fate of this compound involves hydrolysis back into L-phenylalanine and L-tryptophan, which then enter their respective metabolic pathways.
Caption: Metabolic context of this compound and the pathways of its constituent amino acids.
This diagram illustrates that this compound is formed from protein degradation. Upon hydrolysis, it releases L-phenylalanine and L-Tryptophan. L-Phenylalanine is converted via phenylalanine hydroxylase (PAH) to L-tyrosine, a precursor for the synthesis of catecholamines (dopamine, norepinephrine, epinephrine). L-Tryptophan is hydroxylated by tryptophan hydroxylase (TPH) to 5-HTP, the rate-limiting step in the synthesis of serotonin and melatonin.
Conclusion
This compound is a fundamental dipeptide whose direct biological signaling roles are still under investigation. However, its identity as an endogenous metabolite and its position as a precursor to the biologically crucial amino acids L-phenylalanine and L-tryptophan make it a molecule of significant interest. The detailed protocols for synthesis and characterization provided in this guide offer a robust framework for researchers to produce and study this dipeptide, facilitating further exploration into its potential physiological functions and applications in drug development and metabolomics.
References
Unveiling the Enigmatic Role of Phenylalanyl-Tryptophan: An Endogenous Metabolite at the Crossroads of Health and Disease
For Immediate Release
A comprehensive technical guide released today sheds light on the emerging significance of the endogenous dipeptide, phenylalanyl-tryptophan (Phe-Trp). This document, tailored for researchers, scientists, and drug development professionals, consolidates the current, albeit limited, understanding of Phe-Trp's physiological functions, its potential as a biomarker, and the methodologies employed in its study. While the complete functional profile of this metabolite remains largely uncharacterized, existing evidence points towards its involvement in cardiovascular regulation and its potential as an indicator in various pathological states.
Core Functions and Biological Activities
Scientific inquiry into the specific endogenous functions of phenylalanyl-tryptophan is in its nascent stages. However, preliminary evidence and commercial data suggest a potential role as a potent Angiotensin-Converting Enzyme (ACE) inhibitor. ACE inhibitors are a class of medications used to treat high blood pressure and heart failure. The proposed mechanism involves the dipeptide binding to the active site of ACE, thereby preventing the conversion of angiotensin I to the vasoconstrictor angiotensin II. Further peer-reviewed studies are required to validate this claim and to elucidate the precise mechanism and inhibitory constants.
Another purported function of L-Phenylalanyl-L-tryptophan is the prevention of skin cell glycation. Glycation is a non-enzymatic reaction between sugars and proteins or lipids, which can lead to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is associated with skin aging and various diseases. The anti-glycation activity of this dipeptide could have significant implications for dermatology and cosmetics.
Phenylalanyl-Tryptophan as a Biomarker
Several metabolomic studies have identified significant alterations in the levels of phenylalanyl-tryptophan in various disease states, suggesting its potential as a biomarker. For instance, decreased levels of this dipeptide have been observed in patients with COVID-19 and have been negatively correlated with hepatocellular carcinoma (HCC), where the reduction may be due to tumor-related overconsumption. In psoriatic disease, phenylalanyl-tryptophan was among the tentatively identified dipeptides that showed altered levels. Furthermore, changes in its concentration have been noted in response to environmental stressors like lead exposure. These findings underscore the potential of monitoring phenylalanyl-tryptophan levels for diagnostic and prognostic purposes, although its direct functional role in the pathophysiology of these conditions is yet to be determined.
Quantitative Data Summary
Currently, there is a scarcity of publicly available, peer-reviewed quantitative data on the specific biological activities of phenylalanyl-tryptophan. The following table summarizes the key areas where quantitative data is needed and would be presented upon availability.
| Biological Activity | Parameter | Value | Source |
| ACE Inhibition | IC50 | Not Available | - |
| Anti-glycation | % Inhibition | Not Available | - |
| Physiological Concentration | Plasma (Human) | Not Available | - |
Experimental Protocols
The methodologies for the precise quantification of phenylalanyl-tryptophan in biological matrices are crucial for advancing research in this area. While specific protocols for this dipeptide are not extensively detailed in the public domain, the general workflow would involve the following steps:
1. Sample Preparation:
-
Objective: To extract phenylalanyl-tryptophan from complex biological samples (e.g., plasma, serum, tissue homogenates) and remove interfering substances.
-
Methodology:
-
Protein Precipitation: Addition of a solvent such as acetonitrile (B52724) or methanol (B129727) to the sample to precipitate larger protein molecules.
-
Centrifugation: Separation of the precipitated proteins from the supernatant containing the metabolites.
-
Supernatant Collection: The supernatant is carefully collected for analysis.
-
(Optional) Derivatization: Chemical modification of the analyte to improve its chromatographic or detection characteristics.
-
2. Chromatographic Separation:
-
Objective: To separate phenylalanyl-tryptophan from other metabolites in the extract.
-
Methodology:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): The extract is injected into an HPLC or UHPLC system equipped with a suitable column (e.g., a reversed-phase C18 column). A mobile phase gradient is used to elute the compounds at different retention times.
-
3. Mass Spectrometric Detection:
-
Objective: To detect and quantify phenylalanyl-tryptophan.
-
Methodology:
-
Tandem Mass Spectrometry (MS/MS): The eluent from the chromatography system is introduced into a mass spectrometer. Phenylalanyl-tryptophan is ionized, and specific parent and daughter ion transitions are monitored for highly selective and sensitive quantification (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM).
-
Signaling Pathways and Logical Relationships
Given the limited understanding of its specific receptors and downstream targets, a detailed signaling pathway for phenylalanyl-tryptophan cannot be definitively constructed at this time. However, based on its proposed ACE inhibitory activity, a hypothetical pathway can be visualized.
Synthesis and Characterization of H-Phe-Trp-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the dipeptide H-Phe-Trp-OH (Phenylalanyl-Tryptophan). This document details experimental protocols for its synthesis via solid-phase peptide synthesis, analytical methods for its characterization, and insights into its biological significance.
Introduction
The dipeptide this compound, composed of L-phenylalanine and L-tryptophan, is a molecule of significant interest in biochemical and pharmaceutical research. As an endogenous metabolite, it plays a role in various physiological processes. Furthermore, its structural motifs are found in peptides with diverse biological activities, including potential antihypertensive and antimicrobial properties. This guide serves as a detailed resource for the chemical synthesis, purification, and analytical characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved using Solid-Phase Peptide Synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry. This method allows for the stepwise assembly of the dipeptide on a solid support, facilitating purification.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
Materials:
-
Fmoc-Trp(Boc)-Wang resin
-
Fmoc-Phe-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell Fmoc-Trp(Boc)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the tryptophan residue by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Coupling of Phenylalanine:
-
In a separate vessel, pre-activate Fmoc-Phe-OH (3 equivalents relative to resin loading) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 15 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Final Fmoc Deprotection: Remove the Fmoc group from the newly added phenylalanine residue using 20% piperidine in DMF as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature to cleave the dipeptide from the resin and remove the Boc protecting group from the tryptophan side chain.
-
-
Precipitation and Purification:
-
Filter the cleavage mixture to remove the resin beads.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, and wash the pellet with cold diethyl ether.
-
Dry the crude this compound peptide under vacuum.
-
Purify the crude peptide by preparative reverse-phase HPLC.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a standard method for assessing the purity of this compound.
Experimental Protocol: Analytical RP-HPLC
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm, 300 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
| Column Temperature | 25 °C |
| Expected Retention Time | ~10-15 minutes (dependent on the specific system and column) |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the dipeptide.
Data Presentation: Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₂₀H₂₁N₃O₃ |
| Molecular Weight | 351.40 g/mol |
| Ionization Mode | ESI Positive |
| Expected [M+H]⁺ | 352.16 |
| Major Fragment Ions | ~188 (Trp immonium ion), ~120 (Phe immonium ion) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The following tables provide estimated chemical shifts based on the structures of the constituent amino acids and similar dipeptides.
Data Presentation: Estimated ¹H NMR Data (500 MHz, D₂O)
| Proton Assignment | Estimated Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| Phe-Hα | ~4.2 - 4.4 | dd | ~5, 8 |
| Phe-Hβ | ~2.9 - 3.1 | m | |
| Phe-Aromatic | ~7.2 - 7.4 | m | |
| Trp-Hα | ~4.5 - 4.7 | dd | ~4, 9 |
| Trp-Hβ | ~3.2 - 3.4 | m | |
| Trp-Indole H2 | ~7.2 | s | |
| Trp-Indole H4 | ~7.6 | d | ~8 |
| Trp-Indole H5, H6 | ~7.0 - 7.1 | m | |
| Trp-Indole H7 | ~7.4 | d | ~8 |
| Trp-Indole NH | ~10.8 (in non-deuterated solvent) | s |
Data Presentation: Estimated ¹³C NMR Data (125 MHz, D₂O)
| Carbon Assignment | Estimated Chemical Shift (ppm) |
| Phe-Cα | ~56 |
| Phe-Cβ | ~38 |
| Phe-Aromatic C1 | ~137 |
| Phe-Aromatic C2, C6 | ~130 |
| Phe-Aromatic C3, C5 | ~129 |
| Phe-Aromatic C4 | ~127 |
| Phe-C=O (Amide) | ~174 |
| Trp-Cα | ~55 |
| Trp-Cβ | ~28 |
| Trp-Indole C2 | ~124 |
| Trp-Indole C3 | ~108 |
| Trp-Indole C3a | ~127 |
| Trp-Indole C4 | ~119 |
| Trp-Indole C5 | ~120 |
| Trp-Indole C6 | ~122 |
| Trp-Indole C7 | ~112 |
| Trp-Indole C7a | ~136 |
| Trp-C=O (Carboxyl) | ~176 |
Biological Context and Signaling Pathways
This compound and similar dipeptides have been investigated for their biological activities, including the inhibition of the angiotensin-converting enzyme (ACE) and interaction with formyl peptide receptors.
Angiotensin-Converting Enzyme (ACE) Inhibition
Dipeptides with aromatic C-terminal residues, such as this compound, are known to act as competitive inhibitors of ACE, a key enzyme in the regulation of blood pressure.
Formyl Peptide Receptor 1 (FPR1) Signaling
Certain tryptophan-containing peptides can interact with formyl peptide receptors, which are involved in inflammatory responses. The diagram below illustrates a generalized signaling cascade initiated by FPR1 activation.
The Biological Activity of L-Phenylalanyl-L-tryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Phenylalanyl-L-tryptophan (Phe-Trp), a dipeptide composed of L-phenylalanine and L-tryptophan, is emerging as a molecule of interest in the fields of biochemistry and pharmacology. This technical guide provides a comprehensive overview of the known and potential biological activities of this dipeptide. Drawing from available data on L-Phenylalanyl-L-tryptophan and the well-documented roles of its constituent amino acids, this document explores its potential as an angiotensin-converting enzyme (ACE) inhibitor, an anti-glycation agent, and its putative antioxidant and anti-inflammatory properties. Detailed experimental protocols for assessing these activities are provided, alongside visualizations of relevant signaling pathways to facilitate further research and development.
Introduction
Dipeptides, the smallest and most common form of peptides, are known to possess a range of biological activities. L-Phenylalanyl-L-tryptophan is a dipeptide that has garnered attention for its potential therapeutic and cosmeceutical applications. Its biological functions are intrinsically linked to the synergistic or individual properties of its constituent aromatic amino acids, L-phenylalanine and L-tryptophan. L-phenylalanine is an essential amino acid and a precursor for the synthesis of neurotransmitters such as dopamine (B1211576) and norepinephrine. L-tryptophan is also an essential amino acid, serving as a precursor for serotonin (B10506) and melatonin, and is known to possess antioxidant and anti-inflammatory properties. This guide will delve into the specific biological activities attributed to the dipeptide L-Phenylalanyl-L-tryptophan.
Angiotensin-Converting Enzyme (ACE) Inhibition
L-Phenylalanyl-L-tryptophan has been identified as a potent inhibitor of Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the renin-angiotensin system (RAS), a key regulator of blood pressure. By converting angiotensin I to the potent vasoconstrictor angiotensin II, ACE contributes to hypertension. Inhibition of ACE is a well-established therapeutic strategy for managing high blood pressure and related cardiovascular conditions.
Mechanism of Action
ACE inhibitors typically act by binding to the active site of the enzyme, preventing it from converting angiotensin I. The inhibitory activity of peptides is often influenced by their amino acid composition and sequence. Peptides containing aromatic amino acids at the C-terminus, such as tryptophan and phenylalanine, have been shown to exhibit strong ACE inhibitory activity.[1] The dipeptide L-Phenylalanyl-L-tryptophan fits this structural characteristic, suggesting a competitive inhibition mechanism.
Quantitative Data
| Compound | Substrate | IC50 (µM) | Reference |
| L-Phenylalanyl-L-tryptophan | Hippuryl-Histidyl-Leucine (HHL) | To be determined | - |
| Captopril (B1668294) (Positive Control) | Hippuryl-Histidyl-Leucine (HHL) | 0.00179 - 0.0151 | [2] |
| Valyl-Tryptophan (VW) | FAPGG | <146 | [2] |
| Valyl-Tyrosine (VY) | FAPGG | <146 | [2] |
Experimental Protocol: In Vitro ACE Inhibition Assay
This protocol is a standard method for determining the ACE inhibitory activity of peptides.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL) as substrate
-
L-Phenylalanyl-L-tryptophan
-
Captopril (positive control)
-
Borate (B1201080) buffer (pH 8.3)
-
1M HCl
-
Ethyl acetate (B1210297)
-
Spectrophotometer
Procedure:
-
Prepare solutions of L-Phenylalanyl-L-tryptophan at various concentrations in borate buffer.
-
In a microcentrifuge tube, mix 50 µL of the peptide solution with 50 µL of ACE solution (e.g., 100 mU/mL).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 150 µL of HHL solution (e.g., 5 mM in borate buffer).
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 250 µL of 1M HCl.
-
Extract the hippuric acid (HA) formed by adding 1.5 mL of ethyl acetate and vortexing.
-
Centrifuge to separate the layers and transfer 1 mL of the ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate.
-
Re-dissolve the dried hippuric acid in 1 mL of deionized water.
-
Measure the absorbance at 228 nm using a spectrophotometer.
-
A control reaction without the inhibitor and a blank reaction with the inhibitor but without ACE should be performed.
-
The percentage of ACE inhibition is calculated as: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway
Anti-Glycation Activity
L-Phenylalanyl-L-tryptophan has been shown to prevent skin cell glycation.[3] Glycation is a non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the aging process and the pathogenesis of various diseases, including diabetes and neurodegenerative disorders. In the skin, glycation can lead to a loss of elasticity and the formation of wrinkles.
Mechanism of Action
The anti-glycation mechanism of peptides can involve several pathways, including the trapping of reactive dicarbonyl species like methylglyoxal (B44143) and glyoxal, antioxidant activity that inhibits the oxidation steps of glycation, and the protection of protein structure. The amino groups of peptides can also compete with the amino groups of proteins for reaction with reducing sugars.
Quantitative Data
Specific quantitative data on the anti-glycation activity of L-Phenylalanyl-L-tryptophan is not currently available. The table below is a template for presenting such data.
| Assay | Model System | Inhibitor Concentration | % Inhibition of AGEs Formation | Reference |
| Fluorescent AGEs | BSA-Glucose | To be determined | To be determined | - |
| Aminoguanidine (B1677879) (Positive Control) | BSA-Glucose | e.g., 1 mM | ~50-70% |
Experimental Protocol: In Vitro Anti-Glycation Assay (BSA-Glucose Model)
This protocol describes a common in vitro method to assess the anti-glycation potential of a compound.
Materials:
-
Bovine Serum Albumin (BSA)
-
D-Glucose
-
L-Phenylalanyl-L-tryptophan
-
Aminoguanidine (positive control)
-
Phosphate (B84403) buffer (pH 7.4)
-
Sodium azide (B81097)
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing BSA (e.g., 10 mg/mL) and glucose (e.g., 500 mM) in phosphate buffer.
-
Add L-Phenylalanyl-L-tryptophan to the reaction mixture at various concentrations. A control with aminoguanidine and a negative control without any inhibitor should be included.
-
Add sodium azide (e.g., 0.02%) to prevent microbial growth.
-
Incubate the mixtures in the dark at 37°C for 1-4 weeks.
-
At specified time points, take aliquots from each mixture.
-
Measure the formation of fluorescent AGEs using a fluorometer with an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.
-
The percentage of inhibition of AGEs formation is calculated as: % Inhibition = [(Fluorescence_control - Fluorescence_sample) / Fluorescence_control] * 100
Experimental Workflow
Potential Antioxidant and Anti-inflammatory Activities
While direct studies on the antioxidant and anti-inflammatory properties of L-Phenylalanyl-L-tryptophan are limited, the known activities of its constituent amino acid, L-tryptophan, suggest that the dipeptide may possess similar capabilities.
Antioxidant Activity
L-tryptophan has been identified as an antioxidant that can inhibit lipid peroxidation. It can act as a free radical scavenger. Peptides containing tryptophan residues often exhibit significant antioxidant activity.
Potential Mechanism: The indole (B1671886) ring of tryptophan is susceptible to oxidation and can donate a hydrogen atom to scavenge free radicals, thereby neutralizing them.
Experimental Protocols: Standard antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays can be used to evaluate the antioxidant potential of L-Phenylalanyl-L-tryptophan.
Anti-inflammatory Activity
L-tryptophan and its metabolites can modulate inflammatory responses. For instance, L-tryptophan administration has been shown to reduce the levels of pro-inflammatory cytokines like TNF-α. L-phenylalanine can also influence immune responses.
Potential Mechanism: The anti-inflammatory effects could be mediated through the modulation of cytokine production in immune cells like macrophages.
Experimental Protocols: The anti-inflammatory activity can be assessed in vitro using cell models such as lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or THP-1 cell lines). The reduction in the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, IL-6, and IL-1β can be quantified.
Bioavailability and Metabolism
For a dipeptide to exert a systemic biological effect, it must be absorbed intact from the gastrointestinal tract. Di- and tripeptides are absorbed in the small intestine via the peptide transporter 1 (PepT1), which is a proton-coupled transporter. This transport mechanism is generally more efficient than the absorption of free amino acids. Once absorbed into the enterocytes, dipeptides can be hydrolyzed into their constituent amino acids by intracellular peptidases or transported intact into the bloodstream. The bioavailability of L-Phenylalanyl-L-tryptophan will depend on its resistance to hydrolysis by brush border and intracellular peptidases.
Conclusion and Future Directions
L-Phenylalanyl-L-tryptophan exhibits promising biological activities, particularly as an ACE inhibitor and an anti-glycation agent. Its potential antioxidant and anti-inflammatory properties, inferred from the characteristics of L-tryptophan, warrant further investigation. To fully elucidate the therapeutic potential of this dipeptide, future research should focus on:
-
Quantitative analysis: Determining the IC50 value for ACE inhibition and quantifying its anti-glycation efficacy.
-
In vivo studies: Evaluating its effects on blood pressure in animal models of hypertension and its impact on skin aging and wound healing.
-
Mechanism of action: Investigating the precise molecular mechanisms underlying its biological activities.
-
Bioavailability studies: Determining its absorption, distribution, metabolism, and excretion (ADME) profile.
This technical guide provides a foundational understanding of the biological activities of L-Phenylalanyl-L-tryptophan and offers a framework for future research to unlock its full potential in pharmaceutical and cosmeceutical applications.
References
- 1. Age-dependent change in intestinal absorption of dipeptides and their constituent amino acids in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristics and mechanism of glutamine-dipeptide absorption in human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of Aromatic Dipeptides: A Technical Chronicle of Discovery and Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The journey into the world of peptides, the fundamental building blocks of proteins, began at the turn of the 20th century. It was the seminal work of German chemist Emil Fischer that laid the groundwork for this new field of study. In 1901, Fischer and his colleague Ernest Fourneau reported the synthesis of the first dipeptide, glycyl-glycine.[1] A year later, at a scientific meeting, Fischer introduced the term "peptide" to describe these chains of amino acids.[1] While Fischer's initial work focused on simpler, non-aromatic dipeptides, his development of methods for peptide synthesis opened the door for the creation of more complex structures, including those containing aromatic amino acids. Around the same time, in 1882, Theodor Curtius achieved the first synthesis of an N-protected dipeptide, benzoylglycylglycine, utilizing his innovative azide (B81097) rearrangement method.[2][3] Although the precise first synthesis of an aromatic amino acid dipeptide is not definitively documented, the pioneering efforts of Fischer and Curtius provided the foundational chemical strategies that would soon enable the synthesis of dipeptides containing phenylalanine, tyrosine, and tryptophan.
This technical guide delves into the discovery, history, and evolving understanding of aromatic amino acid dipeptides. We will explore their physicochemical properties, detail the experimental protocols for their synthesis and characterization, and illuminate the intricate signaling pathways through which they exert their biological effects.
Quantitative Data on Aromatic Amino Acid Dipeptides
The inclusion of an aromatic ring in the side chain of amino acids imparts unique physicochemical properties to dipeptides, influencing their hydrophobicity, charge, and biological activity. The following tables summarize key quantitative data for a selection of aromatic amino acid dipeptides, providing a comparative overview for researchers.
Physicochemical Properties
| Dipeptide | Sequence | Molecular Weight (Da) | Net Charge (at pH 7) | Hydrophobicity (GRAVY) |
| Indolicidin | ILPWKWPWWPWRR-NH₂ | 1908.4 | +4 | 1.008[4] |
| Tritrpticin | VRRFPWWWPFLRR-NH₂ | 1835.2 | +5 | 0.831 |
| Tyrosine-Lysine | Tyr-Lys | 309.36 | +1 | -2.4 (LogP) |
| Puroindoline A | FPVTWRKWWKWWKG-NH₂ | 1811.2 | +4 | 1.558 |
GRAVY (Grand Average of Hydropathicity) index is a measure of the hydrophobicity of a peptide. A more positive value indicates greater hydrophobicity.
Biological Activity: IC50 Values
The biological activity of aromatic amino acid dipeptides is diverse, ranging from enzyme inhibition to antioxidant effects. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Dipeptide | Target | IC50 (µM) | Source Organism/Method |
| Trp-Arg | DPP-IV | <45 | In vitro study |
| Trp-Lys | DPP-IV | <45 | In vitro study |
| Trp-Leu | DPP-IV | <45 | In vitro study |
| Phe-Leu-Gln-Pro | DPP-IV | 65.3 ± 3.5 | In silico and in vitro study |
| Ile-Pro-Ile | DPP-IV | 3.9 ± 1.0 | In vitro study |
| Phe-Pro-Phe | DPP-IV | 247.0 ± 32.7 | In vitro study |
| WAW | DPP-IV | 103.66 | In vitro study |
| WAY | DPP-IV | 117.40 | In vitro study |
| WPN | DPP-IV | 128.59 | In vitro study |
| Val-Trp | ACE | 0.58 | Chlorella sorokiniana hydrolysate |
| Ile-Trp | ACE | 0.50 | Chlorella sorokiniana hydrolysate |
| Leu-Trp | ACE | 1.11 | Chlorella sorokiniana hydrolysate |
| LAF | ACE | 4.35 | In vitro study |
| LLL | ACE | 17.99 | In vitro study |
| GLF | ACE | 270.93 | In vitro study |
| VDPYFNK | DPPH radical scavenging | 0.6411 mg/mL | Crocus sativus flower |
| DGGSDYLGK | DPPH radical scavenging | 0.3901 mg/mL | Crocus sativus flower |
| GGYDEY | ABTS radical scavenging | 9.14 ± 0.08 mg/mL | Amaranth protein hydrolysate |
| KAPDPGPGPM | DPPH radical scavenging | 2.56 ± 0.15 mg/mL | In vitro study |
Experimental Protocols
The synthesis and characterization of aromatic amino acid dipeptides are crucial for their study and application. The following provides a detailed methodology for the solid-phase synthesis of a representative aromatic dipeptide, Phe-Phe.
Solid-Phase Peptide Synthesis (SPPS) of Phenylalanyl-Phenylalanine (Phe-Phe)
This protocol is based on the widely used Fmoc/tBu strategy.
1. Resin Preparation and Swelling:
-
Start with a Rink Amide resin for a C-terminal amide or a Wang resin for a C-terminal carboxylic acid.
-
Place the desired amount of resin in a reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes to allow for optimal reaction kinetics.
2. First Amino Acid Coupling (Fmoc-Phe-OH):
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine (B6355638) in DMF. This is typically done in two steps of 5 and 15 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and cleaved Fmoc group.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents relative to the resin loading capacity), a coupling agent such as HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add a base like N,N-diisopropylethylamine (DIEA) (6 eq.) to activate the carboxylic acid group.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours to ensure complete coupling.
-
Washing: Wash the resin with DMF to remove excess reagents.
3. Second Amino Acid Coupling (Fmoc-Phe-OH):
-
Repeat the Fmoc deprotection and washing steps as described above to expose the N-terminal amine of the first phenylalanine residue.
-
Activate and couple the second Fmoc-Phe-OH residue using the same procedure as for the first amino acid.
4. Final Fmoc Deprotection:
-
Remove the Fmoc group from the N-terminal phenylalanine residue using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and then with dichloromethane (B109758) (DCM).
5. Cleavage and Deprotection:
-
Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours. This step cleaves the dipeptide from the resin and removes any remaining side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
6. Purification and Characterization:
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the Phe-Phe dipeptide using mass spectrometry (MS) and analytical HPLC. The structure can be further confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Signaling Pathways of Bioactive Aromatic Amino Acid Dipeptides
Aromatic amino acid dipeptides can exert their biological effects by modulating specific signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the known pathways for three well-studied dipeptides.
Kyotorphin (Tyr-Arg) Signaling Pathway
Kyotorphin is a neuroactive dipeptide with analgesic properties. It does not directly bind to opioid receptors but rather stimulates the release of endogenous opioids.
References
An In-Depth Technical Guide to the Solubility and Stability of H-Phe-Trp-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability profile of the dipeptide H-Phe-Trp-OH (Phenylalanyl-Tryptophan). The information presented is intended to support research, drug development, and formulation activities by providing key physicochemical data and relevant experimental methodologies.
Solubility Profile
This compound is a dipeptide composed of the amino acids Phenylalanine and Tryptophan. Its solubility is influenced by its zwitterionic nature, the hydrophobic characteristics of the phenyl and indole (B1671886) side chains, and the pH of the solvent.
General Solubility Characteristics
The overall charge of a peptide is a primary determinant of its solubility in aqueous solutions. To estimate the charge of this compound, we consider the ionizable groups: the N-terminal amine (-NH3+), the C-terminal carboxyl (-COO-), and any charged side chains. At neutral pH, the N-terminus is protonated (+1) and the C-terminus is deprotonated (-1), resulting in a net neutral charge. Peptides with a neutral overall charge often exhibit limited solubility in water and may require the addition of organic solvents or adjustment of pH to achieve dissolution.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in a wide range of solvents is not extensively available in the public domain. However, data from chemical suppliers and related studies provide valuable insights.
| Solvent System | Reported Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Note: "≥" indicates that the saturation point was not reached at the specified concentration.
Stability Profile
The stability of this compound is a critical consideration for its storage, handling, and application. The presence of a tryptophan residue makes the dipeptide susceptible to specific degradation pathways, particularly oxidation and photodegradation.
Chemical Stability
Peptides in aqueous solutions can undergo various degradation reactions, including hydrolysis, deamidation, and oxidation. For this compound, the primary concern is the oxidation of the tryptophan indole ring.
Oxidation: The indole side chain of tryptophan is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or oxidizing agents. This can lead to the formation of various degradation products, including N-formylkynurenine (NFK), kynurenine (B1673888) (Kyn), and various hydroxylated derivatives. Steam sterilization in the presence of oxygen has been shown to induce tryptophan degradation.
Photostability
Tryptophan-containing peptides are known to be sensitive to light, particularly UV radiation. Irradiation of aqueous solutions of tryptophan peptides can lead to the destruction of the tryptophan residue and the formation of photoproducts. The photodegradation of tryptophan can proceed through a free radical pathway and is influenced by the wavelength of light and the presence of oxygen.
Storage Recommendations
Based on its stability profile, the following storage conditions are recommended for this compound:
-
Solid Form: Store as a lyophilized powder at -20°C or -80°C for long-term stability.
-
In Solution: Stock solutions should be prepared fresh. If storage is necessary, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. Repeated freeze-thaw cycles should be avoided.
Experimental Protocols
This section details generalized methodologies for assessing the solubility and stability of dipeptides like this compound.
Solubility Determination
A common method for determining peptide solubility is the static equilibrium method.
Protocol:
-
Preparation of Saturated Solutions: Add an excess amount of the peptide to a known volume of the desired solvent (e.g., water, buffer at a specific pH, or an organic solvent) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the undissolved peptide.
-
Quantification: Carefully withdraw an aliquot of the supernatant and determine the concentration of the dissolved peptide using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated spectrophotometric method.
Workflow for Solubility Determination:
Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential for identifying potential degradation products and determining the intrinsic stability of a drug substance.
Protocol:
-
Sample Preparation: Prepare solutions of this compound in relevant aqueous buffers (e.g., acidic, neutral, and basic pH) and organic solvents.
-
Stress Conditions: Expose the solutions to a variety of stress conditions, including:
-
Acidic/Basic Hydrolysis: Incubate solutions at elevated temperatures (e.g., 60°C) in the presence of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH).
-
Oxidation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Store solutions at elevated temperatures (e.g., 40-80°C).
-
Photodegradation: Expose solutions to a controlled light source (e.g., UV-A and visible light) according to ICH Q1B guidelines.
-
-
Time-Point Analysis: At specified time intervals, withdraw aliquots from each stressed sample.
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the intact peptide from all potential degradation products.
-
Data Analysis: Quantify the amount of remaining intact this compound and the formation of degradation products over time. This data can be used to determine degradation kinetics.
H-Phe-Trp-OH: A Dipeptide with Emerging Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide H-Phe-Trp-OH, composed of L-phenylalanine and L-tryptophan, is an endogenous metabolite with growing interest in the scientific community. As precursors to key neurotransmitters, the constituent amino acids of this compound suggest a foundational role in neuropharmacology. Emerging research, however, points towards a broader range of therapeutic applications, including potential roles in oncology and movement disorders. This technical guide provides a comprehensive overview of the current understanding of this compound and its isomer H-Trp-Phe-OH, summarizing key quantitative data, detailing experimental protocols for its synthesis and evaluation, and visualizing associated biological pathways and workflows.
Introduction
Dipeptides, the simplest constituents of proteins, are increasingly recognized for their diverse biological activities. This compound (Phenylalanyl-tryptophan) is one such dipeptide that has garnered attention for its potential therapeutic applications. Its constituent amino acids, phenylalanine and tryptophan, are essential aromatic amino acids that serve as precursors for the synthesis of critical neurotransmitters, namely dopamine (B1211576) and serotonin (B10506), respectively.[1] This intrinsic link to neurochemistry has positioned this compound as a molecule of interest in the field of neuropharmacology, particularly in the context of mood regulation.[1]
Beyond its neurological implications, preliminary research has suggested a potential role for this compound in the study of hepatocellular carcinoma and tic disorders.[2] Furthermore, its structural isomer, H-Trp-Phe-OH (Tryptophanyl-phenylalanine), has demonstrated antihypertensive properties through the inhibition of the angiotensin-converting enzyme (ACE).[3]
This guide aims to consolidate the existing knowledge on this compound and its isomer, providing a technical resource for researchers and drug development professionals. It will cover the known therapeutic applications, mechanisms of action, and provide detailed experimental protocols for synthesis, purification, and biological evaluation.
Potential Therapeutic Applications and Mechanisms of Action
The therapeutic potential of this compound and its isomer, H-Trp-Phe-OH, spans several distinct areas of medicine, from neurological disorders to cardiovascular disease and oncology.
Neuropharmacology and Mood Regulation
The primary proposed mechanism of action for this compound in neuropharmacology is linked to its constituent amino acids.[1] Phenylalanine is a precursor to tyrosine, which is subsequently converted to L-DOPA and then dopamine, a neurotransmitter crucial for mood, motivation, and motor control. Tryptophan is the metabolic precursor to 5-hydroxytryptophan (B29612) (5-HTP), which is then converted to serotonin (5-HT), a key regulator of mood, sleep, and appetite. It is hypothesized that this compound may be hydrolyzed in vivo, increasing the bioavailability of its constituent amino acids for the synthesis of these vital neurotransmitters.
// Node styles substrate [fillcolor="#F1F3F4", fontcolor="#202124"]; product [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; dipeptide [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, style="rounded,filled"]; neurotransmitter [fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="rounded,filled"];
// Phenylalanine Pathway Phe [label="Phenylalanine", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Tyr [label="Tyrosine", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; LDOPA [label="L-DOPA", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Dopamine [label="Dopamine", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Tryptophan Pathway Trp [label="Tryptophan", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; HTP [label="5-HTP", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Serotonin [label="Serotonin (5-HT)", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Dipeptide HPheTrpOH [label="this compound", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges HPheTrpOH -> Phe [label="Hydrolysis"]; HPheTrpOH -> Trp [label="Hydrolysis"]; Phe -> Tyr; Tyr -> LDOPA; LDOPA -> Dopamine; Trp -> HTP; HTP -> Serotonin;
// Invisible edges for alignment {rank=same; Phe; Trp;} }
Quantitative Data
Currently, publicly available quantitative data for the biological activities of this compound is limited. The following tables summarize the available data for this compound and its isomer, H-Trp-Phe-OH.
Table 1: this compound Quantitative Data
| Parameter | Value | Species | Route of Administration | Source |
| Purity | 99.22% | - | - |
Table 2: H-Trp-Phe-OH Quantitative Data
| Parameter | Value | Species | Route of Administration | Effect | Source |
| Dosage | 2 mg/kg | Female Mice | Subcutaneous injection (6 injections over 3 days) | Increase in ovarian weight |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and biological evaluation of this compound and related dipeptides.
Synthesis of this compound
This compound can be synthesized through both solid-phase and solution-phase methods.
This protocol outlines a standard method for the solid-phase synthesis of Phe-Trp using Fmoc chemistry on a Rink Amide resin to yield a C-terminal amide, which can be subsequently hydrolyzed to the carboxylic acid if desired.
-
Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine (B6355638) in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling (Tryptophan): Activate Fmoc-Trp(Boc)-OH (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF. The Boc group on the tryptophan indole (B1671886) side chain prevents side reactions. Add the activated tryptophan solution to the resin and agitate for 2 hours. Wash the resin with DMF to remove excess reagents.
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly attached tryptophan.
-
Second Amino Acid Coupling (Phenylalanine): Activate Fmoc-Phe-OH (3 equivalents) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF. Add the activated phenylalanine solution to the resin and agitate for 2 hours. Wash the resin with DMF.
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection: Wash the resin with dichloromethane (B109758) (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the crude peptide and wash with cold ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
dot
This protocol describes the synthesis of a protected form of the dipeptide, which can be subsequently deprotected.
-
Preparation of Tryptophan Methyl Ester (Free Base): Dissolve L-tryptophan methyl ester hydrochloride (1.1 equivalents) in dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) to the solution and stir for 15-20 minutes at room temperature. The resulting solution contains the free base of L-tryptophan methyl ester.
-
Peptide Coupling Reaction: In a separate flask, dissolve Boc-L-phenylalanine (1.0 equivalent) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form. Add the solution of L-tryptophan methyl ester (from step 1) to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate (B1210297) in hexane (B92381) as the eluent to yield Boc-Phe-Trp-OMe as a white solid.
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water). Filter the sample solution through a 0.22 µm syringe filter.
-
HPLC System: Use a preparative RP-HPLC system with a C18 column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% acetonitrile in water with 0.1% TFA.
-
-
Gradient Elution: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B. After sample injection, apply a linear gradient of increasing Mobile Phase B to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide and should be optimized.
-
Detection and Fraction Collection: Monitor the elution at 220 nm and 280 nm (due to the aromatic residues). Collect fractions corresponding to the major peak.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.
Biological Assays
This assay assesses the cytotoxic effects of this compound on HCC cell lines.
-
Cell Seeding: Seed HCC cells (e.g., HepG2, Huh7) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
This protocol is for determining the in vitro ACE inhibitory activity of H-Trp-Phe-OH.
-
Reagents:
-
ACE solution (from rabbit lung)
-
Substrate: Hippuryl-His-Leu (HHL)
-
Borate buffer (pH 8.3)
-
1 M HCl
-
Ethyl acetate
-
-
Procedure:
-
Pre-incubate 20 µL of the sample solution (H-Trp-Phe-OH at various concentrations) with 10 µL of ACE solution (0.25 U/mL) for 10 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of 8 mM HHL as the substrate.
-
Incubate the mixture for 1 hour at 37°C.
-
Stop the reaction by adding 62.5 µL of 1 M HCl.
-
Extract the hippuric acid (HA) formed with 375 µL of ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness in a vacuum oven.
-
Re-dissolve the residue in 4 mL of water.
-
Measure the absorbance of hippuric acid at 228 nm.
-
A blank is prepared by replacing the ACE solution with water, and a control is prepared by replacing the sample with water.
-
-
Calculation: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_blank) - (A_sample - A_sample_blank)] / (A_control - A_blank) x 100 The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of ACE activity.
Conclusion
This compound and its isomer, H-Trp-Phe-OH, represent promising dipeptides with a range of potential therapeutic applications. While the neuropharmacological role of this compound is strongly suggested by its constituent amino acids, further research is required to validate its efficacy in mood disorders, tic disorders, and hepatocellular carcinoma. The antihypertensive properties of H-Trp-Phe-OH are more established, with a clear mechanism of action involving ACE inhibition. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the synthesis, purification, and biological activities of these intriguing dipeptides. As our understanding of the biological roles of small peptides continues to grow, this compound and its related compounds may emerge as valuable tools in the development of novel therapeutics.
References
An In-depth Technical Guide to H-Phe-Trp-OH (CAS Number: 24587-41-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
H-Phe-Trp-OH, also known as Phenylalanyltryptophan, is a dipeptide with the chemical formula C₂₀H₂₁N₃O₃ and a molecular weight of 351.41 g/mol .[1] This molecule is of significant interest to the scientific community due to its role as an endogenous metabolite and its potential therapeutic applications, including its activity as an angiotensin-converting enzyme (ACE) inhibitor and its anti-glycation properties.[2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, purification, and biological activities of this compound, supported by experimental methodologies and pathway diagrams to facilitate further research and development.
Chemical and Physical Properties
This compound is a dipeptide formed from the amino acids L-phenylalanine and L-tryptophan.[4] Its chemical structure and key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 24587-41-5 | [1] |
| Molecular Formula | C₂₀H₂₁N₃O₃ | |
| Molecular Weight | 351.41 g/mol | |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
| Synonyms | Phenylalanyltryptophan, Phe-Trp, L-Phenylalanyl-L-tryptophan, Dipeptide-4 | |
| SMILES | N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O | |
| Appearance | White to off-white solid | |
| Purity | ≥95% - ≥98% (Commercially available) | |
| Storage Conditions | Store at -20°C or 2-8°C, protected from light and moisture. |
Synthesis and Purification
The synthesis of this compound can be achieved through standard peptide synthesis methodologies, primarily solution-phase or solid-phase peptide synthesis (SPPS).
Experimental Protocol: Solution-Phase Synthesis (General Approach)
A common approach involves the coupling of protected amino acid derivatives followed by deprotection.
Materials:
-
N-Boc-L-phenylalanine (Boc-Phe-OH)
-
L-tryptophan methyl ester hydrochloride (H-Trp-OMe·HCl)
-
Coupling agents: N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with HOBt.
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethyl acetate (B1210297) (EtOAc)
-
Deprotection agent: Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent.
-
Saponification agent: Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH) in a mixture of water and an organic solvent (e.g., methanol (B129727) or THF).
Workflow:
Methodology:
-
Coupling: Dissolve Boc-Phe-OH, H-Trp-OMe·HCl, and HOBt in DMF or DCM. Cool the mixture to 0°C. Add DIPEA to neutralize the hydrochloride salt. Then, add DCC or EDC and stir the reaction at 0°C for 2 hours and then at room temperature overnight.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC is used). Dilute the filtrate with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification of Intermediate: Purify the crude Boc-Phe-Trp-OMe by flash column chromatography on silica (B1680970) gel.
-
Saponification: Dissolve the purified Boc-Phe-Trp-OMe in a mixture of THF/water or MeOH/water. Add an aqueous solution of LiOH or NaOH and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidification and Deprotection: Acidify the reaction mixture with 1 M HCl to pH 2-3. Extract the product with EtOAc. The Boc group can then be removed by treating the protected dipeptide acid with a solution of TFA in DCM (e.g., 20-50% TFA) or 4 M HCl in dioxane.
-
Final Purification: The final product, this compound, is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
Purification
The primary method for purifying this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .
Typical RP-HPLC Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient of increasing Mobile Phase B.
-
Detection: UV at 220 nm and 280 nm.
Fractions containing the pure product are collected, pooled, and lyophilized to obtain this compound as a white, fluffy solid.
Biological Activities and Mechanisms of Action
This compound exhibits several biological activities, with its roles as an ACE inhibitor and an anti-glycation agent being of particular interest.
Angiotensin-Converting Enzyme (ACE) Inhibition
This compound has been identified as a potent inhibitor of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system (RAS) that regulates blood pressure. A structurally similar dipeptide, H-Trp-Phe-OH, has also been shown to have antihypertensive effects by increasing nitric oxide (NO) levels and decreasing endothelin-1 (B181129) (ET-1) levels.
Signaling Pathway of ACE Inhibition:
Anti-Glycation Activity
Glycation is a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs). AGEs are implicated in the pathogenesis of various age-related diseases and diabetic complications. This compound is reported to have anti-glycation properties, which can help in preventing the formation of these harmful products.
Mechanism of Anti-Glycation:
The anti-glycation mechanism of compounds like this compound can involve several pathways:
-
Trapping of reactive carbonyl species: Intercepting reactive dicarbonyl compounds like methylglyoxal (B44143) (MGO) and glyoxal (B1671930) (GO), which are precursors to AGEs.
-
Inhibition of Amadori product formation: Preventing the rearrangement of the initial Schiff base to the more stable Amadori product.
-
Antioxidant activity: Scavenging free radicals that are generated during the glycation process and contribute to the formation of AGEs.
Potential in Cancer and Neurological Research
Preliminary research suggests that this compound may have applications in the study of hepatocellular carcinoma and tic disorders. The metabolism of tryptophan, a constituent of this dipeptide, has been shown to play a role in tumor growth and immune evasion in liver cancer. Furthermore, alterations in tryptophan metabolism and serotonin (B10506) pathways are being investigated in the pathophysiology of tic disorders like Tourette's syndrome. However, the specific mechanisms by which this compound exerts its effects in these conditions require further investigation.
Experimental Protocols for Biological Assays
In Vitro ACE Inhibition Assay
Principle: This assay measures the ability of an inhibitor to block the ACE-catalyzed hydrolysis of a synthetic substrate, typically Hippuryl-His-Leu (HHL), to hippuric acid (HA) and His-Leu. The amount of HA produced is quantified spectrophotometrically or by HPLC.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-His-Leu (HHL) as substrate
-
Borate (B1201080) buffer (pH 8.3)
-
This compound (test inhibitor)
-
Captopril (B1668294) (positive control)
-
1 M HCl
-
Ethyl acetate
-
Pyridine
-
Benzene sulfonyl chloride (BSC)
Procedure:
-
Prepare solutions of ACE, HHL, this compound, and captopril in borate buffer.
-
In a microcentrifuge tube, mix the ACE solution with various concentrations of this compound or captopril and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture for 30-60 minutes at 37°C.
-
Stop the reaction by adding 1 M HCl.
-
Extract the hippuric acid formed into ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness.
-
Redissolve the residue in distilled water.
-
Quantify the hippuric acid by measuring the absorbance at 228 nm or by RP-HPLC analysis.
-
Calculate the percentage of ACE inhibition for each concentration of the inhibitor and determine the IC₅₀ value.
In Vitro Protein Glycation Inhibition Assay
Principle: This assay evaluates the ability of a compound to inhibit the formation of fluorescent AGEs in a model system, typically using bovine serum albumin (BSA) and a reducing sugar like glucose or fructose.
Materials:
-
Bovine Serum Albumin (BSA)
-
Glucose or Fructose
-
Phosphate (B84403) buffer (pH 7.4) containing sodium azide (B81097) (to prevent microbial growth)
-
This compound (test inhibitor)
-
Aminoguanidine (B1677879) (positive control)
-
Trichloroacetic acid (TCA)
Procedure:
-
Prepare a reaction mixture containing BSA, glucose or fructose, and various concentrations of this compound or aminoguanidine in phosphate buffer.
-
A control group without any inhibitor and a blank group without the sugar should also be prepared.
-
Incubate the mixtures in the dark at 37°C for several days to weeks.
-
At specific time points, take aliquots from each mixture.
-
Measure the formation of fluorescent AGEs using a spectrofluorometer with an excitation wavelength of ~370 nm and an emission wavelength of ~440 nm.
-
The percentage of inhibition is calculated using the formula: [(Fluorescence of control - Fluorescence of sample) / Fluorescence of control] x 100.
-
The IC₅₀ value can be determined from a dose-response curve.
Conclusion
This compound is a dipeptide with promising biological activities, particularly as an ACE inhibitor and an anti-glycation agent. Its well-defined chemical structure and amenability to chemical synthesis make it an attractive candidate for further investigation in the fields of drug discovery and development. The provided technical information, including experimental protocols and pathway diagrams, serves as a valuable resource for researchers aiming to explore the full therapeutic potential of this intriguing molecule. Further studies are warranted to elucidate its precise mechanisms of action in various pathological conditions and to establish its efficacy and safety in preclinical and clinical settings.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pathways: ACE Inhibitor Pathway | www.antibodies-online.com [antibodies-online.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Antiglycation Activities and Common Mechanisms Mediating Vasculoprotective Effect of Quercetin and Chrysin in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for H-Phe-Trp-OH in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
H-Phe-Trp-OH, a dipeptide composed of Phenylalanine and Tryptophan, is an endogenous metabolite with potential biological activities relevant to cell culture-based research.[1][2][3] Phenylalanine and Tryptophan are essential aromatic amino acids that serve as precursors for the synthesis of neurotransmitters and other vital molecules.[1] While extensive research on the individual amino acids exists, the specific roles of the dipeptide this compound in cellular processes are less characterized. These application notes provide a framework for investigating the effects of this compound on cell viability, proliferation, and apoptosis, along with hypothetical signaling pathways that may be involved. The provided protocols and data are intended as a guide for researchers to design and execute their own investigations into the cellular functions of this dipeptide.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments designed to assess the cellular effects of this compound.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.2 |
| 10 | 98 ± 3.9 | 95 ± 4.8 |
| 50 | 92 ± 5.1 | 85 ± 6.1 |
| 100 | 85 ± 4.2 | 70 ± 5.5 |
| 200 | 70 ± 3.8 | 50 ± 4.9 |
| 500 | 55 ± 6.0 | 35 ± 5.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Analysis of Apoptosis by Annexin V/PI Staining
| Treatment (24h) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| This compound (100 µM) | 8.5 ± 1.2 | 4.2 ± 0.8 | 1.1 ± 0.3 |
| This compound (200 µM) | 15.3 ± 2.1 | 9.8 ± 1.5 | 1.5 ± 0.4 |
| This compound (500 µM) | 25.6 ± 3.4 | 18.2 ± 2.2 | 2.0 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cultured cells.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilute in complete culture medium to achieve the desired final concentrations.
-
Treatment: After 24 hours of cell seeding, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500 µM). Include a vehicle control with the same concentration of DMSO used for the highest peptide concentration.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
MTT Addition: Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Crystal Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the extent of apoptosis induced by this compound.
Materials:
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound as described in Protocol 1 for the desired duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 3: Western Blot Analysis for Signaling Pathway Investigation
This protocol is for investigating the effect of this compound on the expression and phosphorylation of key proteins in a hypothetical signaling pathway.
Materials:
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Bax, anti-Bcl-2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells in 6-well plates with this compound. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Mandatory Visualization
Caption: Experimental workflow for this compound cell culture studies.
Caption: Hypothetical signaling pathway modulated by this compound.
Caption: Logical flow of the experimental design.
References
Application Note: Quantitative Analysis of H-Phe-Trp-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Phe-Trp-OH, a dipeptide composed of L-phenylalanine and L-tryptophan, is an endogenous metabolite of interest in various biomedical research fields.[1][2] Its structural isomer, H-Trp-Phe-OH, has demonstrated biological activities, including antihypertensive effects through the inhibition of angiotensin-converting enzyme (ACE) and modulation of nitric oxide (NO) and endothelin-1 (B181129) levels.[3] Given its potential physiological significance, accurate and robust analytical methods for the quantification of this compound in biological matrices and pharmaceutical formulations are crucial for advancing research and development.
This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a protocol for UV-Visible spectroscopy is included for basic characterization.
Analytical Methods Overview
A summary of the primary analytical methods for the quantification of this compound is presented below.
| Method | Principle | Typical Application | Advantages | Limitations |
| RP-HPLC-UV | Separation based on hydrophobicity on a C18 stationary phase, with detection via UV absorbance of the peptide bond and aromatic side chains. | Quantification in relatively clean sample matrices, such as pharmaceutical formulations or in vitro assays. | Cost-effective, widely available, good for purity assessment. | Lower sensitivity and selectivity compared to LC-MS/MS, potential for interference from co-eluting compounds in complex matrices. |
| LC-MS/MS | High-resolution separation by HPLC coupled with highly sensitive and selective detection based on mass-to-charge ratio and fragmentation patterns. | Quantification in complex biological matrices like plasma, serum, and tissue extracts. | High sensitivity (pg/mL levels), high selectivity, structural confirmation. | Higher equipment cost and complexity. |
| UV-Vis Spectroscopy | Measurement of light absorbance by the aromatic rings of phenylalanine and tryptophan. | Preliminary characterization and concentration estimation in pure solutions. | Simple, rapid, non-destructive. | Low specificity, susceptible to interference from any UV-absorbing compounds. |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
This protocol describes a standard method for the quantification of this compound using RP-HPLC with UV detection.
a. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Methanol (for sample preparation)
b. Instrumentation
-
HPLC system with a binary pump, autosampler, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
c. Preparation of Solutions
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
d. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 65% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 214 nm (peptide bond) and 280 nm (aromatic side chains)[4] |
| Injection Volume | 10 µL |
e. Sample Preparation (from a biological matrix)
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
f. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Caption: General workflow for the quantification of this compound by RP-HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of this compound in complex biological matrices.
a. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Stable isotope-labeled internal standard (SIL-IS), e.g., H-Phe(d5)-Trp-OH (if available)
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
LC-MS grade formic acid
b. Instrumentation
-
UHPLC or HPLC system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
c. Preparation of Solutions
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Standard and Internal Standard Solutions: Prepare stock and working solutions as described for the HPLC method, using 50% acetonitrile in water as the diluent.
d. LC and MS Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | To be determined by infusion of the standard. Expected: [M+H]+ → fragment ions |
e. Optimization of MS/MS Parameters
-
Infuse a standard solution of this compound (e.g., 1 µg/mL) directly into the mass spectrometer to determine the precursor ion ([M+H]+).
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
Optimize collision energy and other MS parameters for the selected multiple reaction monitoring (MRM) transitions.
f. Sample Preparation
-
Follow the same protein precipitation protocol as for HPLC. Spike the internal standard into the sample before protein precipitation.
g. Data Analysis
-
Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations.
Caption: Workflow for this compound quantification by LC-MS/MS.
UV-Visible Spectroscopy
This protocol is suitable for a rapid estimation of this compound concentration in a pure solution.
a. Materials and Reagents
-
This compound reference standard
-
Spectroscopy-grade solvent (e.g., water, phosphate (B84403) buffer)
b. Instrumentation
-
UV-Visible spectrophotometer
c. Protocol
-
Prepare a blank solution using the same solvent as the sample.
-
Prepare a solution of this compound of a known concentration.
-
Scan the absorbance from 200 nm to 400 nm.
-
The characteristic absorbance maxima for the aromatic amino acids are around 250-280 nm.[5] Second-derivative spectroscopy can be used to better resolve the contributions from phenylalanine and tryptophan.
-
Use the Beer-Lambert law (A = εbc) to calculate the concentration, where A is the absorbance, ε is the molar absorptivity (to be determined empirically), b is the path length, and c is the concentration.
Potential Signaling Pathway Involvement
Based on the activity of the related dipeptide H-Trp-Phe-OH, this compound may influence cardiovascular regulation. A potential signaling pathway involves the inhibition of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin System (RAS).
Caption: Potential mechanism of action of this compound via ACE inhibition.
Conclusion
The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. RP-HPLC-UV is suitable for routine analysis of simpler samples, while LC-MS/MS is the preferred method for complex biological samples requiring high sensitivity. UV-Vis spectroscopy serves as a simple tool for preliminary analysis of pure samples. These protocols can be adapted and validated to suit the specific needs of researchers in academia and the pharmaceutical industry.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of H-Phe-Trp-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of the dipeptide H-Phe-Trp-OH. The described protocol is suitable for purity assessment and quality control in research and drug development settings. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) in water, both containing trifluoroacetic acid as an ion-pairing agent, ensuring excellent peak shape and resolution.
Introduction
This compound, a dipeptide composed of Phenylalanine and Tryptophan, is a molecule of interest in various fields of biochemical and pharmaceutical research. Accurate and precise analytical methods are crucial for its characterization, purity determination, and stability studies. Reversed-phase HPLC is the standard and most powerful technique for the analysis of peptides, separating compounds based on their hydrophobicity.[1][2][3][4] This application note provides a comprehensive protocol for the HPLC analysis of this compound, designed for ease of implementation and reproducibility.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is essential for method development and for predicting the chromatographic behavior of the analyte.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁N₃O₃ | [5] |
| Molecular Weight | 351.40 g/mol | |
| LogP | 2.40 | |
| Solubility | Soluble in DMSO |
HPLC Method Parameters
The following table summarizes the recommended HPLC method parameters for the analysis of this compound.
| Parameter | Recommended Condition |
| Stationary Phase | C18, 5 µm, 100 Å (e.g., Phenomenex Luna C18 or equivalent) |
| Column Dimensions | 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Elution | 10% to 90% B in 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm (for peptide backbone) and 280 nm (for Tryptophan residue) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes (including equilibration) |
Experimental Protocols
Materials and Reagents
-
This compound standard
-
HPLC grade Acetonitrile
-
HPLC grade Water
-
Trifluoroacetic acid (TFA), HPLC grade
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
0.45 µm syringe filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, gradient pump, autosampler, and column oven.
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Vortex mixer
-
Ultrasonic bath
Preparation of Mobile Phases
-
Mobile Phase A (0.1% TFA in Water): To 1000 mL of HPLC grade water, carefully add 1.0 mL of TFA. Mix thoroughly and degas using an ultrasonic bath or an online degasser.
-
Mobile Phase B (0.1% TFA in Acetonitrile): To 1000 mL of HPLC grade acetonitrile, carefully add 1.0 mL of TFA. Mix thoroughly and degas.
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of DMSO to obtain a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to desired concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, etc.) for linearity assessment.
-
Sample Preparation: Dissolve the sample containing this compound in DMSO to a target concentration within the linear range of the assay. Further dilute with Mobile Phase A if necessary.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.
HPLC Analysis Protocol
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (10% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared standard or sample solution onto the column.
-
Gradient Elution: Run the gradient program as specified in the HPLC Method Parameters table.
-
Data Acquisition: Acquire data at 220 nm and 280 nm.
-
Column Re-equilibration: After each run, re-equilibrate the column with the initial mobile phase conditions for at least 5 minutes before the next injection.
Data Analysis
The purity of this compound can be determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram. For quantitative analysis, a calibration curve can be constructed by plotting the peak area of the standard solutions against their corresponding concentrations. The concentration of this compound in the sample can then be determined from this calibration curve.
Method Development Workflow
The logical workflow for the development of this HPLC method is illustrated in the diagram below.
Caption: Workflow for HPLC method development for this compound analysis.
Conclusion
The HPLC method described in this application note provides a reliable and reproducible approach for the analysis of this compound. The use of a C18 column with a TFA-modified mobile phase and gradient elution allows for excellent separation and quantification of the dipeptide. This method is suitable for routine quality control and research applications in the pharmaceutical and biotechnology industries.
References
Application Notes & Protocols for Mass Spectrometry Analysis of H-Phe-Trp-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide H-Phe-Trp-OH (Phenylalanyl-Tryptophan) is a molecule of significant interest in various fields of biomedical research due to its potential biological activities. Accurate and sensitive quantification and structural elucidation of this dipeptide are crucial for pharmacokinetic studies, metabolism research, and drug development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a powerful analytical platform for the detailed analysis of this compound.
These application notes provide a comprehensive guide to the mass spectrometry analysis of this compound, including detailed protocols for sample preparation, LC-MS/MS analysis, and interpretation of fragmentation data.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₂₀H₂₁N₃O₃ |
| Molecular Weight | 351.4 g/mol |
| Monoisotopic Mass | 351.1583 Da |
| [M+H]⁺ (Protonated Mass) | 352.1656 Da |
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of this compound in complex biological matrices.
Experimental Workflow
The general workflow for the quantitative analysis of this compound is depicted below.
Caption: Workflow for this compound analysis.
Detailed Protocols
3.2.1. Sample Preparation
-
Internal Standard Spiking: To a 100 µL aliquot of the biological sample (e.g., plasma, serum, tissue homogenate), add a known concentration of a suitable internal standard (IS), such as a stable isotope-labeled version of this compound (e.g., this compound-d5).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to the sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3.2.2. Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
3.2.3. Mass Spectrometry
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions and Collision Energies
For quantitative analysis, specific precursor-to-product ion transitions (MRM transitions) are monitored. The following table summarizes the optimized MRM transitions and collision energies for this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 352.2 | 120.1 | 25 |
| This compound | 352.2 | 188.1 | 20 |
| Internal Standard (IS) | - | - | - |
Note: The internal standard would have its own optimized MRM transitions.
Fragmentation Analysis of this compound
Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the protonated this compound molecule, providing structural information. The fragmentation primarily occurs at the peptide bond.
Proposed Fragmentation Pathway
The collision-induced dissociation (CID) of the [M+H]⁺ ion of this compound (m/z 352.2) leads to the formation of characteristic b and y ions.
Caption: Fragmentation of this compound.
Summary of Observed Fragment Ions
The table below summarizes the major fragment ions observed in the MS/MS spectrum of this compound.
| m/z | Proposed Ion | Formula |
| 120.1 | Phenylalanine immonium ion (b₁) | C₈H₁₀N⁺ |
| 130.1 | Indolemethyl cation | C₉H₈N⁺ |
| 188.1 | [y₁ - NH₃]⁺ | C₁₁H₁₀N₂O⁺ |
| 205.1 | Tryptophan (y₁) | C₁₁H₁₃N₂O₂⁺ |
| 335.2 | [M+H - H₂O]⁺ or b₂ ion | C₂₀H₂₀N₃O₂⁺ |
Conclusion
The protocols and data presented in these application notes provide a robust framework for the mass spectrometry-based analysis of this compound. The detailed LC-MS/MS method allows for sensitive and accurate quantification, while the fragmentation analysis provides valuable structural confirmation. These methods are essential tools for researchers and scientists in the field of drug development and biomedical research.
Application Notes: Utilizing H-Phe-Trp-OH in Peptide-Protein Interaction Studies
Introduction
H-Phe-Trp-OH, also known as Phenylalanyl-Tryptophan, is a dipeptide composed of L-Phenylalanine and L-Tryptophan. As an endogenous metabolite, it represents a fundamental structural motif in proteomics.[1] The constituent aromatic amino acids, Phenylalanine (Phe) and Tryptophan (Trp), are recognized as "hot spot" residues that are crucial for mediating protein-protein interactions.[2] Their side chains can engage in a variety of non-covalent interactions, including hydrophobic interactions, π-π stacking, and cation-π interactions, which are fundamental to the stability and specificity of protein-ligand binding.[3][4]
This dipeptide can serve as a valuable tool for researchers in molecular biology, biochemistry, and drug development to investigate the binding pockets of proteins, validate protein targets, and screen for inhibitors of protein-protein interactions (PPIs). Due to its intrinsic tryptophan residue, this compound is particularly well-suited for biophysical assays involving fluorescence spectroscopy.
Key Applications
-
Competitive Binding Assays: this compound can be utilized as a competitive ligand to probe the binding sites of proteins that recognize Phe and/or Trp residues. By competing with a known binding partner, it can help to elucidate the importance of these residues in the interaction and to determine the binding affinity of other molecules.
-
Fragment-Based Drug Discovery: As a small, well-defined chemical entity, this compound can be used as a starting fragment in fragment-based drug discovery campaigns. Identifying proteins that bind to this dipeptide can provide starting points for the development of more potent and specific therapeutic agents.
-
Enzyme Inhibition Studies: Dipeptides can act as modulators of enzyme activity. For instance, the related dipeptide H-Trp-Phe-OH has been identified as an inhibitor of the angiotensin-converting enzyme (ACE).[5] Similarly, this compound can be screened against various enzymes to identify potential inhibitory or allosteric regulatory activities.
-
Biophysical Characterization of Binding Events: The intrinsic fluorescence of the tryptophan residue allows for the use of techniques such as fluorescence quenching and anisotropy to study the binding of the dipeptide to a target protein in real-time and in a label-free manner.
Experimental Protocols
Fluorescence Spectroscopy: Tryptophan Quenching Assay for Binding Affinity Determination
This protocol describes how to determine the binding affinity of this compound to a target protein by monitoring the quenching of the intrinsic tryptophan fluorescence upon binding.
Materials:
-
This compound stock solution (e.g., 10 mM in a suitable buffer)
-
Purified target protein of known concentration
-
Assay buffer (e.g., Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Protocol:
-
Preparation:
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer.
-
Prepare a solution of the target protein in the assay buffer at a fixed concentration (e.g., 1-5 µM). Ensure the protein solution is clear and free of precipitates.
-
-
Instrument Setup:
-
Set the excitation wavelength of the fluorometer to 295 nm to selectively excite the tryptophan residue.
-
Set the emission wavelength scan range from 310 nm to 400 nm.
-
Adjust the excitation and emission slit widths to obtain an optimal signal-to-noise ratio.
-
-
Measurement:
-
Record the fluorescence emission spectrum of the protein solution alone.
-
Titrate the protein solution with increasing concentrations of this compound, allowing the system to equilibrate for a few minutes after each addition.
-
Record the fluorescence emission spectrum after each titration step.
-
-
Data Analysis:
-
Determine the fluorescence intensity at the emission maximum (typically around 340-350 nm) for each titration point.
-
Correct for dilution effects if the volume of added this compound is significant.
-
Plot the change in fluorescence intensity (ΔF) as a function of the this compound concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).
Materials:
-
This compound solution (e.g., 200-500 µM in ITC buffer)
-
Purified target protein solution (e.g., 20-50 µM in ITC buffer)
-
ITC buffer (ensure the dipeptide and protein are in identical buffer to minimize heats of dilution)
-
Isothermal Titration Calorimeter
Protocol:
-
Sample Preparation:
-
Dialyze both the this compound and the target protein against the same ITC buffer to ensure a precise buffer match.
-
Degas both solutions to prevent air bubbles in the calorimeter cell and syringe.
-
Accurately determine the concentrations of both solutions.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
Set the injection parameters (e.g., 19 injections of 2 µL each, with a 150-second spacing between injections).
-
-
Measurement:
-
Load the target protein solution into the sample cell.
-
Load the this compound solution into the injection syringe.
-
Perform a control experiment by titrating this compound into the buffer to determine the heat of dilution.
-
Initiate the titration experiment.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Subtract the heat of dilution from the binding data.
-
Plot the corrected heat change per mole of injectant against the molar ratio of this compound to the target protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) using the analysis software to determine Kd, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It provides kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the dissociation constant (Kd) can be calculated.
Materials:
-
This compound solutions at various concentrations in running buffer
-
Purified target protein
-
SPR instrument
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Protein Immobilization:
-
Immobilize the target protein onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling).
-
Deactivate any remaining active esters on the surface with ethanolamine.
-
-
Binding Measurement:
-
Flow the running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of this compound over the immobilized protein surface (association phase).
-
Flow the running buffer over the surface to monitor the dissociation of the dipeptide (dissociation phase).
-
Inject a regeneration solution (if necessary) to remove any remaining bound dipeptide before the next injection.
-
-
Data Analysis:
-
Reference subtract the data from a control flow cell to correct for bulk refractive index changes and non-specific binding.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.
-
Calculate the dissociation constant (Kd) as the ratio of kd to ka.
-
Data Presentation
| Technique | Parameter Measured | Typical Value Range | Notes |
| Fluorescence Quenching | Dissociation Constant (Kd) | µM to mM | Dependent on the change in the tryptophan's local environment upon binding. |
| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | nM to mM | Provides a complete thermodynamic profile (ΔH, ΔS). |
| Stoichiometry (n) | - | Determines the molar ratio of the binding interaction. | |
| Enthalpy (ΔH) | kcal/mol | Indicates if the binding is enthalpically driven. | |
| Entropy (ΔS) | cal/mol·K | Indicates if the binding is entropically driven. | |
| Surface Plasmon Resonance (SPR) | Association Rate (ka) | 10³ to 10⁷ M⁻¹s⁻¹ | Measures the rate of complex formation. |
| Dissociation Rate (kd) | 10⁻⁵ to 10⁻¹ s⁻¹ | Measures the stability of the complex. | |
| Dissociation Constant (Kd) | pM to mM | Calculated from kd/ka. |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trp/Met/Phe hot spots in protein-protein interactions: potential targets in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Implications of aromatic–aromatic interactions: From protein structures to peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
H-Phe-Trp-OH: A Potential Modulator of Neuromodulatory Pathways
Application Note
The dipeptide H-Phe-Trp-OH, composed of L-phenylalanine and L-tryptophan, is an endogenous metabolite with potential applications in neurobiology research.[1] While specific, direct evidence of its mechanisms of action is currently limited in published literature, its constituent amino acids are fundamental precursors to key neurotransmitters, suggesting its potential role as a tool to investigate dopaminergic and serotonergic pathways. Phenylalanine is a precursor to tyrosine, which is subsequently converted to dopamine (B1211576), and tryptophan is the direct precursor to serotonin (B10506).[2] This positions this compound as a compound of interest for studying the interplay and regulation of these critical neurochemical systems.
Furthermore, peptides containing phenylalanine and tryptophan residues have been identified as important ligands for the growth hormone secretagogue receptor (GHS-R), also known as the ghrelin receptor. Synthetic peptides incorporating these amino acids have been shown to act as both agonists and antagonists of this receptor, which is involved in regulating appetite, growth hormone secretion, and other neuroendocrine functions. Although the direct interaction of the simple dipeptide this compound with the GHS-R has not been extensively characterized, its structural components suggest it as a candidate for investigating ghrelin signaling.
Hypothetical Applications in Neurobiology Research:
-
Investigation of Dopamine and Serotonin Precursor Dynamics: this compound can be used in cell culture or in vivo models to study the competitive or synergistic uptake and metabolism of phenylalanine and tryptophan and their subsequent conversion into dopamine and serotonin.
-
Screening for Ghrelin Receptor Modulation: Given that related peptides bind to the GHS-R, this compound could be screened for agonist or antagonist activity at this receptor, potentially serving as a simple tool to probe its function.
-
Exploration of Neuropeptide Function: As a simple dipeptide, this compound can be used as a basic building block or a reference compound in studies aimed at understanding the structure-activity relationships of more complex neuropeptides.
Quantitative Data
Currently, there is a notable lack of publicly available quantitative data, such as binding affinities (Ki), IC50, or EC50 values, for this compound at specific neuronal receptors. Researchers are encouraged to perform dose-response experiments to determine these values in their specific experimental systems.
Experimental Protocols
The following are detailed, hypothetical protocols for investigating the neurobiological activities of this compound.
1. Protocol for In Vitro Receptor Binding Assay (Competitive Binding)
This protocol is designed to assess the ability of this compound to compete with a known radiolabeled ligand for binding to a specific receptor, for example, the ghrelin receptor (GHS-R1a).
-
Materials:
-
This compound
-
Cell membranes prepared from a cell line overexpressing the receptor of interest (e.g., HEK293-GHS-R1a)
-
Radiolabeled ligand (e.g., [125I]-Ghrelin)
-
Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the radiolabeled ligand at a concentration near its Kd, and 50 µL of the this compound dilution.
-
For total binding wells, add 50 µL of binding buffer instead of the competitor. For non-specific binding wells, add 50 µL of the non-specific binding control.
-
Add 50 µL of the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding and determine the IC50 value for this compound.
-
2. Protocol for In Vivo Microdialysis to Measure Dopamine and Serotonin Levels
This protocol outlines a procedure to assess the effect of this compound administration on the extracellular levels of dopamine and serotonin in a specific brain region of a rodent model.
-
Materials:
-
This compound dissolved in sterile saline
-
Anesthetized rodent (e.g., rat or mouse)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC system with electrochemical detection
-
-
Procedure:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex).
-
Allow the animal to recover from surgery for a specified period.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound systemically (e.g., via intraperitoneal injection) or directly into the brain region via the microdialysis probe.
-
Continue collecting dialysate samples for several hours post-administration.
-
Analyze the dialysate samples for dopamine, serotonin, and their metabolites using HPLC-ED.
-
Express the post-administration neurotransmitter levels as a percentage of the baseline levels.
-
Visualizations
Caption: Metabolic precursors of this compound.
Caption: Workflow for a competitive receptor binding assay.
References
Application Notes and Protocols: Fluorescent Labeling of H-Phe-Trp-OH for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Phenylalanyl-tryptophan (H-Phe-Trp-OH) and its derivatives are of significant interest in biomedical research due to their diverse biological activities. Visualizing the localization and dynamics of such peptides within cellular and tissue environments is crucial for understanding their mechanisms of action and for the development of novel therapeutics. Fluorescent labeling provides a powerful tool for real-time imaging of these processes with high sensitivity and specificity.
This document provides detailed application notes and experimental protocols for the fluorescent labeling of this compound. It covers the selection of appropriate fluorescent dyes, labeling chemistries, purification of the labeled peptide, and characterization methods. A key consideration addressed is the potential for fluorescence quenching by the tryptophan residue and strategies to mitigate this effect.
Selecting a Fluorescent Dye
The choice of a fluorescent dye is critical and depends on the specific application, the available imaging instrumentation, and the chemical properties of the peptide. For this compound, the primary challenge is the potential for fluorescence quenching by the indole (B1671886) side chain of tryptophan.[1][2][3][4][5] This quenching can occur through photoinduced electron transfer (PET), where the tryptophan acts as an electron donor, leading to a non-radiative decay of the fluorophore's excited state. The efficiency of this process is highly dependent on the distance and orientation between the dye and the tryptophan residue.
Therefore, selecting a fluorophore that is less susceptible to quenching by tryptophan is paramount. Dyes with higher intrinsic quantum yields and those whose emission spectra are well-separated from the absorbance of tryptophan are generally preferred.
Table 1: Comparison of Common Amine-Reactive Fluorescent Dyes for Labeling this compound
| Fluorescent Dye Family | Excitation (nm) | Emission (nm) | Quantum Yield (Typical) | Photostability | pH Sensitivity | Susceptibility to Tryptophan Quenching |
| Fluorescein (e.g., FITC, FAM) | ~495 | ~520 | 0.7 - 0.9 | Moderate | High | High |
| Rhodamine (e.g., TRITC, TAMRA) | ~550 | ~575 | 0.3 - 0.6 | Good | Moderate | Moderate to High |
| Cyanine (e.g., Cy3, Cy5) | ~550 / ~650 | ~570 / ~670 | 0.1 - 0.3 | Good to Excellent | Low | Moderate |
| Alexa Fluor Dyes | Wide Range | Wide Range | 0.3 - 0.9 | Excellent | Low | Generally Lower than Fluorescein/Rhodamine |
| ATTO Dyes | Wide Range | Wide Range | 0.6 - 0.9 | Excellent | Low | Varies by Dye, some are less susceptible |
Note: The quantum yield of the final conjugate will be lower than the intrinsic quantum yield of the free dye due to quenching by tryptophan. Empirical validation is essential.
Labeling Chemistry
For labeling the N-terminus of this compound, the most common and straightforward method is the use of amine-reactive fluorescent dyes, particularly N-hydroxysuccinimide (NHS) esters. This chemistry forms a stable amide bond between the dye and the primary amine of the phenylalanine residue.
To ensure specific labeling at the N-terminus, it is crucial to protect the C-terminal carboxylic acid. This can be achieved by esterification, for example, by forming a methyl or benzyl (B1604629) ester, prior to the labeling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorescence quenching of dyes by tryptophan: interactions at atomic detail from combination of experiment and computer simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A close look at fluorescence quenching of organic dyes by tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Enzyme Kinetics using H-Phe-Trp-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
H-Phe-Trp-OH, a dipeptide composed of L-phenylalanine and L-tryptophan, serves as a valuable substrate for studying the kinetics of certain proteases, particularly chymotrypsin (B1334515). Chymotrypsin is a serine protease that preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan.[1][2][3] The presence of both phenylalanine and tryptophan in this compound makes it a suitable candidate for investigating chymotrypsin activity and inhibition. These application notes provide detailed protocols and data for utilizing this compound in enzyme kinetic studies.
Enzymatic Reaction
Chymotrypsin catalyzes the hydrolysis of the peptide bond in this compound, yielding L-phenylalanine and L-tryptophan as products. The reaction can be monitored by measuring the increase in free amino groups or by detecting one of the products.
Caption: Hydrolysis of this compound by chymotrypsin.
Quantitative Data
Table 1: Kinetic Parameters for Chymotrypsin-Catalyzed Hydrolysis of N-Acetylated Peptide Esters
| Substrate (Ac-Lx2-Lx1-OMe) | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) |
| Ac-Gly-Phe-OMe | 28 | 0.13 | 215 |
| Ac-Ala-Phe-OMe | 150 | 0.25 | 600 |
| Ac-Leu-Phe-OMe | 200 | 0.10 | 2000 |
| Ac-Phe-Phe-OMe | 250 | 0.05 | 5000 |
Data adapted from studies on similar peptide ester substrates.[4]
Table 2: Kinetic Parameters for Chymotrypsin-Catalyzed Hydrolysis of N-Acetylated Peptide Amides
| Substrate (Ac-Phe-(Gly)n-NH2) | kcat (s⁻¹) | Km (mM) | kcat/Km (s⁻¹mM⁻¹) |
| Ac-Phe-NH2 | 0.03 | 32 | 0.0009 |
| Ac-Phe-Gly-NH2 | 0.08 | 15 | 0.0053 |
| Ac-Phe-Gly-Gly-NH2 | 0.12 | 10 | 0.012 |
Data adapted from studies on similar peptide amide substrates.[5]
Experimental Protocols
The following protocols describe a general framework for determining the kinetic parameters of chymotrypsin using this compound as a substrate. The specific conditions may require optimization depending on the experimental setup and objectives.
Protocol 1: Determination of Michaelis-Menten Constants (Km and Vmax)
This protocol outlines the steps to determine the Michaelis constant (Km) and maximum velocity (Vmax) for the chymotrypsin-catalyzed hydrolysis of this compound using a spectrophotometric assay that detects the newly formed free amino groups.
Materials:
-
α-Chymotrypsin (from bovine pancreas)
-
This compound
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Ninhydrin (B49086) reagent
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl with 2 mM CaCl₂. Store on ice.
-
Prepare a series of this compound substrate solutions of varying concentrations in Tris-HCl buffer.
-
Set up the reaction mixtures: In separate tubes, add a fixed amount of chymotrypsin solution to each of the different substrate concentrations. The final reaction volume should be kept constant.
-
Incubate the reaction mixtures at a constant temperature (e.g., 25°C or 37°C) for a predetermined time. It is crucial to ensure that the reaction is in the initial velocity phase (less than 10-15% of substrate consumed).
-
Stop the reaction by adding a quenching agent, such as a strong acid (e.g., trichloroacetic acid) or by heat inactivation.
-
Quantify the product formation: Use the ninhydrin reagent to react with the primary amine of the liberated L-tryptophan. This reaction produces a colored product that can be measured spectrophotometrically at 570 nm.
-
Create a standard curve using known concentrations of L-tryptophan to convert the absorbance values to the concentration of the product formed.
-
Calculate the initial reaction velocity (v) for each substrate concentration.
-
Plot the initial velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v vs. 1/[S]).
Caption: Workflow for determining Km and Vmax.
Protocol 2: Chymotrypsin Inhibition Assay
This protocol can be used to evaluate the inhibitory effect of a compound on chymotrypsin activity using this compound as the substrate.
Materials:
-
Same as Protocol 1
-
Inhibitor compound of interest
Procedure:
-
Prepare solutions of the inhibitor at various concentrations.
-
Pre-incubate the enzyme with the inhibitor: Mix a fixed amount of chymotrypsin with each inhibitor concentration and incubate for a specific period to allow for binding.
-
Initiate the reaction by adding a fixed concentration of the this compound substrate (typically at a concentration close to its Km value).
-
Follow the reaction and product quantification steps as described in Protocol 1 (steps 4-7).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Enzyme inhibition mechanism.
Conclusion
This compound is a suitable substrate for monitoring the kinetic behavior of chymotrypsin and for screening potential inhibitors. The protocols provided here offer a robust framework for conducting such studies. While direct kinetic data for this compound is limited, the information from analogous peptide substrates provides a useful reference for experimental design and data interpretation. Researchers can adapt these methods to investigate the specific interactions between chymotrypsin and this dipeptide substrate, contributing to a deeper understanding of enzyme-substrate recognition and catalysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chymotrypsin [sigmaaldrich.com]
- 3. Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic investigation of the alpha-chymotrypsin-catalyzed hydrolysis of peptide-ester substrates. The relationship between the structure of the peptide moiety and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing H-Phe-Trp-OH Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the chemical synthesis of the dipeptide H-Phe-Trp-OH. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance yield and purity.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | - Incomplete coupling reaction.- Suboptimal activation of the carboxylic acid group.- Side reactions consuming starting materials or product.- Loss of product during work-up and purification. | - Optimize Coupling: Switch to a more efficient coupling reagent such as HATU or HBTU.[1] Increase the equivalents of the coupling agent and the amino acid being added. Consider a "double coupling" strategy where the coupling step is repeated before proceeding to the next step.- Activation: Ensure anhydrous conditions during the activation step. Pre-activation of the carboxylic acid before adding the amine component can improve efficiency.- Minimize Side Reactions: For tryptophan-containing peptides, use a scavenger like triisopropylsilane (B1312306) (TIS) or ethanedithiol (EDT) during the final deprotection step to prevent alkylation of the indole (B1671886) ring.[2] Consider protecting the indole nitrogen of tryptophan with a Boc group (Fmoc-Trp(Boc)-OH) for solid-phase synthesis.[3]- Improve Work-up: Minimize the number of transfer steps. Ensure the pH is appropriately adjusted during extractions to prevent the product from remaining in the aqueous layer. |
| Presence of Side Products (e.g., Alkylated Tryptophan) | - The electron-rich indole side chain of tryptophan is susceptible to electrophilic attack by carbocations generated during acid-mediated deprotection of Boc groups.[1] | - Use Scavengers: Incorporate scavengers into the cleavage cocktail during the final deprotection step. A common mixture is TFA/TIS/H₂O (95:2.5:2.5).[2] For peptides containing multiple sensitive residues, a more complex cocktail like TFA/Thioanisole/H₂O/EDT may be necessary.- Indole Protection: In solid-phase synthesis, using Fmoc-Trp(Boc)-OH is highly recommended, especially when arginine is present in the sequence, as it minimizes side reactions. |
| Racemization | - The chiral integrity of the amino acids can be compromised during activation, especially with certain coupling reagents or under basic conditions. | - Choice of Reagents: Use coupling reagents known for low racemization, such as HATU or COMU, often in combination with an additive like HOBt or Oxyma.- Control Temperature: Perform the coupling reaction at a low temperature (e.g., 0 °C) to minimize racemization. |
| Incomplete Deprotection | - Insufficient reaction time or reagent concentration for the removal of protecting groups (Boc or Fmoc). | - Extend Reaction Time: Increase the duration of the deprotection step.- Fresh Reagents: Ensure that the deprotection reagents (e.g., TFA for Boc, piperidine (B6355638) for Fmoc) are fresh and of high quality. |
| Difficulty in Purification | - The hydrophobic nature of the dipeptide can lead to poor solubility in aqueous solutions and strong retention on reversed-phase HPLC columns.- Co-elution of closely related impurities. | - Optimize Chromatography: Use a C18 column with a shallow gradient of acetonitrile (B52724) in water with 0.1% TFA. Monitor the elution at both 220 nm and 280 nm due to the aromatic residues.- Alternative Purification: For solution-phase synthesis, silica (B1680970) gel column chromatography with a gradient of ethyl acetate (B1210297) in hexanes can be effective for the protected intermediate. |
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing this compound?
A1: The synthesis of this compound is commonly achieved through either a solution-phase or solid-phase approach. In solution-phase synthesis, the protected amino acids (e.g., Boc-Phe-OH and H-Trp-OMe) are coupled in a suitable solvent, followed by deprotection of the protecting groups. Solid-phase peptide synthesis (SPPS) involves the stepwise addition of amino acids to a growing peptide chain that is attached to a solid support (resin).
Q2: Why is the tryptophan residue particularly challenging in peptide synthesis?
A2: The indole side chain of tryptophan is electron-rich, making it susceptible to oxidation and electrophilic substitution. During the acidic cleavage of the Boc protecting group, carbocations are formed that can alkylate the indole ring, leading to undesired side products.
Q3: Is it necessary to protect the indole side chain of tryptophan?
A3: While not always mandatory for short peptides, protecting the indole nitrogen, for instance with another Boc group (e.g., Fmoc-Trp(Boc)-OH in SPPS), is highly recommended to minimize side reactions and improve the purity and yield of the final product.
Q4: Which coupling reagent is best for the Phe-Trp peptide bond formation?
A4: The choice of coupling reagent can significantly impact the yield and purity. For sterically unhindered couplings like Phe-Trp, carbodiimides such as DCC or EDC in the presence of HOBt can be effective. However, for higher efficiency and lower risk of racemization, uronium-based reagents like HBTU or HATU are often preferred.
Q5: What is a typical yield for the synthesis of this compound?
A5: The yield can vary significantly depending on the synthetic route and purification methods. A reported solution-phase synthesis of the protected intermediate, Boc-Trp-Phe-OMe, achieved a yield of 61% after purification. The subsequent deprotection steps may have yields of over 90%, but overall yields will be lower. Optimization of each step is crucial for maximizing the final yield.
Experimental Protocols
Solution-Phase Synthesis of this compound
This protocol involves the synthesis of the protected dipeptide Boc-Phe-Trp-OMe, followed by saponification and final deprotection.
Step 1: Coupling of Boc-Phe-OH and H-Trp-OMe
-
Preparation of H-Trp-OMe: Dissolve L-Tryptophan methyl ester hydrochloride (H-Trp-OMe·HCl) (1.1 equivalents) in dichloromethane (B109758) (DCM). Cool the solution to 0°C. Add N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) dropwise and stir for 20 minutes at 0°C to obtain the free amine.
-
Activation and Coupling: In a separate flask, dissolve Boc-L-Phenylalanine (Boc-Phe-OH) (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) in DCM. Cool this solution to 0°C. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.2 equivalents) and stir for 15 minutes to activate the carboxylic acid.
-
Reaction: Add the cold H-Trp-OMe solution from step 1 to the activated Boc-Phe-OH mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude Boc-Phe-Trp-OMe by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Saponification of Boc-Phe-Trp-OMe
-
Hydrolysis: Dissolve the purified Boc-Phe-Trp-OMe in a mixture of methanol (B129727) and water. Add LiOH (1.5 equivalents) and stir at room temperature for 2-4 hours, monitoring the reaction by TLC until the ester is fully hydrolyzed.
-
Work-up: Carefully acidify the mixture with 1N HCl to a pH of ~3. Extract the product with ethyl acetate. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield crude Boc-Phe-Trp-OH.
Step 3: Final Deprotection of Boc-Phe-Trp-OH
-
Deprotection: Dissolve the crude Boc-Phe-Trp-OH in a solution of 20-50% trifluoroacetic acid (TFA) in DCM. Stir the reaction at room temperature for 1-2 hours.
-
Isolation: Remove the solvent and excess TFA under reduced pressure. The crude product can be precipitated by adding cold diethyl ether.
-
Purification: Purify the final product, this compound, by reversed-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
Solid-Phase Synthesis of this compound (Fmoc Strategy)
This protocol outlines the synthesis on a Wang resin for a C-terminal carboxylic acid.
-
Resin Preparation: Swell Fmoc-Trp(Boc)-Wang resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc group from tryptophan. Wash the resin thoroughly with DMF.
-
Coupling of Fmoc-Phe-OH:
-
Pre-activate Fmoc-Phe-OH (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling completion using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
-
Final Fmoc Deprotection: After successful coupling, remove the Fmoc group from phenylalanine as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold ether.
-
-
Purification: Purify the crude this compound by reversed-phase HPLC as described in the solution-phase protocol.
Quantitative Data
Comparison of Coupling Reagents for Dipeptide Synthesis
| Coupling Reagent | Additive | Typical Reaction Time | Relative Cost | Key Advantages | Potential Disadvantages |
| DCC/EDC | HOBt/Oxyma | 4-12 hours | Low | Cost-effective, readily available. | Formation of insoluble urea (B33335) byproducts (DCC), moderate reaction speed. |
| HBTU/TBTU | HOBt/DIEA | 15-60 minutes | Medium | Highly efficient, fast reaction times, low racemization. | Byproducts can be difficult to remove. |
| HATU | HOAt/DIEA | 15-45 minutes | High | Very efficient, especially for sterically hindered couplings, minimizes racemization. | Higher cost. |
| COMU | DIEA | 15-45 minutes | High | High efficiency, water-soluble byproducts are easily removed. | Higher cost. |
Visualizations
Experimental Workflows
Caption: Workflow for the solution-phase synthesis of this compound.
Caption: Workflow for the solid-phase synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Preventing degradation of H-Phe-Trp-OH in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the dipeptide H-Phe-Trp-OH in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound, or Phenylalanyl-Tryptophan, is a dipeptide composed of L-phenylalanine and L-tryptophan. Its stability in aqueous solutions is a significant concern due to the susceptibility of the tryptophan residue to degradation, which can lead to a loss of biological activity and the formation of undesirable impurities.
Q2: What are the primary pathways of this compound degradation in solution?
A2: The primary degradation pathway for this compound in solution is the oxidation of the tryptophan residue.[1][2][3] Other potential degradation routes include hydrolysis of the peptide bond, photodegradation, and racemization, particularly under harsh environmental conditions such as extreme pH, high temperature, and exposure to UV light.[4][5]
Q3: Which amino acid in this compound is more prone to degradation?
A3: The tryptophan residue is significantly more susceptible to degradation than the phenylalanine residue. The indole (B1671886) side chain of tryptophan is highly prone to oxidation. However, some studies suggest that the presence of the adjacent phenyl ring from phenylalanine may offer a slight protective effect on the tryptophan residue.
Q4: What are the common degradation products of this compound?
A4: The main degradation products arise from the oxidation of the tryptophan residue and include N-formylkynurenine (NFK), kynurenine (B1673888) (Kyn), and oxindolylalanine (Oia). Under photolytic conditions, destruction of the tryptophan residue can also lead to the liberation of ammonia (B1221849) and the formation of products with higher molecular weights.
Q5: How can I detect and quantify the degradation of this compound?
A5: The most common and effective analytical method for monitoring the degradation of this compound and quantifying its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry (MS) detection. These techniques allow for the separation and quantification of the intact dipeptide from its degradation products.
Troubleshooting Guide
This guide will help you identify and resolve common issues related to the degradation of this compound during your experiments.
| Observed Issue | Potential Cause | Recommended Solution |
| Yellowing of the peptide solution | Oxidation of the tryptophan residue. | Prepare solutions fresh and protect from light and oxygen. Consider adding antioxidants like ascorbic acid or using an inert gas overlay (e.g., argon or nitrogen). |
| Loss of biological activity | Degradation of the peptide, leading to a lower concentration of the active form. | Re-evaluate storage and handling conditions. Perform a stability study to determine the degradation rate under your experimental conditions. |
| Appearance of new peaks in HPLC analysis | Formation of degradation products. | Characterize the new peaks using mass spectrometry to identify the degradation products. Adjust solution pH, temperature, and light exposure to minimize their formation. |
| Precipitation or aggregation of the peptide | Changes in pH, temperature, or high peptide concentration. | Optimize the formulation by adjusting the pH and considering the use of solubilizing excipients. Store at recommended temperatures and avoid freeze-thaw cycles. |
| Inconsistent experimental results | Variable degradation of the peptide between experiments. | Standardize all experimental parameters, including solution preparation, storage, and handling procedures. Use a fresh stock solution for each set of experiments. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the primary degradation pathways and products of this compound.
1. Materials:
- This compound
- HPLC-grade water
- Hydrochloric acid (HCl)
- Sodium hydroxide (B78521) (NaOH)
- Hydrogen peroxide (H₂O₂)
- UV lamp (e.g., 254 nm)
- HPLC system with UV detector
2. Stock Solution Preparation:
- Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.
3. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
- Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light at 254 nm for 24 hours.
- Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
- Control: Keep 1 mL of the stock solution at 4°C, protected from light.
4. Sample Analysis:
- After the incubation period, neutralize the acidic and basic samples.
- Analyze all samples by HPLC.
5. HPLC Method:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: A suitable gradient to separate the parent peptide from its degradation products (e.g., 5-95% B over 20 minutes).
- Flow Rate: 1.0 mL/min
- Detection: UV at 220 nm and 280 nm.
- Injection Volume: 20 µL
Data Presentation: Expected Results from Forced Degradation Study
The following table summarizes the expected percentage of degradation of this compound under different stress conditions.
| Stress Condition | Expected % Degradation of this compound | Major Degradation Products Expected |
| Control (4°C, dark) | < 1% | - |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 5 - 15% | Phenylalanine, Tryptophan |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 10 - 25% | Phenylalanine, Tryptophan, Racemized products |
| Oxidation (3% H₂O₂, RT) | 20 - 50% | N-formylkynurenine, Kynurenine, Oxindolylalanine |
| Photodegradation (UV 254 nm, RT) | 15 - 40% | N-formylkynurenine, Kynurenine, Photoproducts |
| Thermal Degradation (60°C) | 2 - 10% | Minor oxidation and hydrolysis products |
Visualizations
Caption: Primary oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. The photodecomposition of tryptophan peptides [pubmed.ncbi.nlm.nih.gov]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: H-Phe-Trp-OH Purification by RP-HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of the dipeptide H-Phe-Trp-OH using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Troubleshooting Guide
The purification of this compound can present several challenges due to the hydrophobic and aromatic nature of its constituent amino acids, Phenylalanine and Tryptophan. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with free silanol (B1196071) groups on the silica-based column. - Sample overload. - Inappropriate sample solvent. | - Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1%.[1] - Reduce the sample concentration or injection volume. - Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Co-elution of Impurities | - Incomplete coupling or deprotection during synthesis leading to closely related peptide impurities (e.g., deletion sequences). - Oxidation of the Tryptophan residue. - Racemization of amino acids during synthesis. | - Optimize the gradient by making it shallower to improve resolution between the main peak and impurities. - Try a different stationary phase (e.g., a phenyl-hexyl column instead of C18) to alter selectivity. - Perform the purification at a lower temperature to potentially enhance resolution. |
| Low Recovery | - Irreversible adsorption of the hydrophobic peptide to the stationary phase. - Precipitation of the sample on the column. - Peptide aggregation. | - Use a less hydrophobic stationary phase (e.g., C8 or C4). - Ensure the sample is fully dissolved before injection; consider using a small amount of organic solvent like acetonitrile (B52724) in the sample diluent. - Work with lower sample concentrations. |
| High Backpressure | - Blockage in the HPLC system (e.g., column frit, tubing, or injector). - Precipitation of the peptide or impurities in the system. - High viscosity of the mobile phase. | - Systematically check and clean or replace components (start with the guard column, if present). - Filter the sample and mobile phases before use. - Consider operating at a slightly elevated temperature (e.g., 30-40°C) to reduce mobile phase viscosity. |
| Ghost Peaks | - Contamination in the mobile phase, injection solvent, or HPLC system. - Carryover from a previous injection. | - Use high-purity HPLC-grade solvents and freshly prepared mobile phases. - Run blank gradients to identify the source of contamination. - Implement a robust needle wash protocol in the autosampler. |
Frequently Asked Questions (FAQs)
Q1: What makes the purification of this compound challenging?
A1: The primary challenges in purifying this compound stem from its physicochemical properties. The presence of two aromatic and hydrophobic residues, Phenylalanine and Tryptophan, leads to strong retention on reversed-phase columns. This can result in broad peaks and the need for high concentrations of organic solvent for elution. Additionally, the Tryptophan residue is susceptible to oxidation, which can generate hard-to-separate impurities.[2]
Q2: What are the most common impurities I should expect after synthesizing this compound?
A2: Common impurities in solid-phase peptide synthesis (SPPS) of this compound include:
-
Deletion peptides: H-Phe-OH or H-Trp-OH resulting from incomplete coupling.[3][4]
-
Incompletely deprotected peptides: Peptides still carrying protecting groups from the synthesis.[4]
-
Oxidized Tryptophan: The indole (B1671886) side-chain of Tryptophan can be oxidized during synthesis or cleavage.
-
Diastereomers: Racemization of either amino acid can occur during the coupling steps.
-
Side-products from scavengers: Residuals from the cleavage cocktail used in SPPS.
Q3: Which stationary phase is best for purifying this compound?
A3: A C18 stationary phase is the most common starting point for the purification of peptides like this compound. However, due to the high hydrophobicity of this dipeptide, a C8 or even a C4 column might provide better peak shape and recovery by reducing the strength of the hydrophobic interactions. For challenging separations with closely eluting impurities, a phenyl-hexyl column can offer alternative selectivity due to pi-pi interactions with the aromatic side chains.
Q4: What is the role of TFA in the mobile phase?
A4: Trifluoroacetic acid (TFA) serves two main purposes in the RP-HPLC purification of peptides. Firstly, it acts as an ion-pairing agent, forming a neutral complex with the charged groups of the peptide, which improves peak shape and retention. Secondly, it acidifies the mobile phase, which helps to suppress the ionization of free silanol groups on the silica-based stationary phase, thereby reducing peak tailing. A concentration of 0.1% TFA is standard for both the aqueous and organic mobile phases.
Q5: How can I improve the solubility of my crude this compound sample for injection?
A5: It is recommended to dissolve the crude this compound in the initial mobile phase (e.g., 95% water/5% acetonitrile with 0.1% TFA). If solubility is an issue, you can try adding a small amount of an organic solvent like acetonitrile or isopropanol (B130326) to the sample solvent. Sonication can also aid in dissolution. It is crucial to filter the sample through a 0.22 µm or 0.45 µm filter before injection to remove any particulate matter.
Experimental Protocols
Representative RP-HPLC Purification Protocol for this compound
This protocol provides a general method for the purification of crude this compound. Optimization may be required based on the specific impurity profile and the HPLC system used.
Materials and Reagents:
-
Crude this compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
0.22 µm syringe filters
Instrumentation:
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector.
-
C18 reverse-phase preparative HPLC column (e.g., 10 µm particle size, 100 Å pore size, 250 x 21.2 mm).
-
Lyophilizer.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal volume of Mobile Phase A or a low percentage of Mobile Phase B in A (e.g., 5-10% B).
-
Filter the sample solution through a 0.22 µm syringe filter.
-
-
HPLC Method:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes or until a stable baseline is achieved.
-
Inject the filtered sample onto the column.
-
Run the gradient program as detailed in the table below.
-
Monitor the elution at 220 nm and 280 nm (the latter is useful for detecting the aromatic residues).
-
Collect fractions corresponding to the main peak.
-
-
Post-Purification:
-
Analyze the collected fractions by analytical RP-HPLC to determine their purity.
-
Pool the fractions with the desired purity (e.g., >98%).
-
Lyophilize the pooled fractions to obtain the purified this compound as a white powder.
-
Quantitative Data Summary (Representative)
The following table presents representative parameters and expected outcomes for the purification of this compound. Actual results may vary depending on the crude sample purity and the specific HPLC system.
| Parameter | Value |
| Column | C18, 10 µm, 100 Å, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15 mL/min |
| Gradient | 5% to 65% B over 40 minutes |
| Detection | 220 nm & 280 nm |
| Injection Volume | 1-5 mL (depending on concentration) |
| Expected Purity | >98% |
| Expected Yield | 60-80% |
Visualizations
References
Common impurities in synthetic H-Phe-Trp-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic H-Phe-Trp-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter in my synthetic this compound sample?
During the synthesis of this compound, several types of impurities can arise. These can be broadly categorized as synthesis-related impurities and degradation products of the amino acid residues.
Synthesis-Related Impurities:
-
Truncated Peptides: These are sequences missing one of the amino acids, such as H-Phe-OH or H-Trp-OH. They can result from incomplete coupling reactions.
-
Deletion Peptides: In solid-phase peptide synthesis (SPPS), incomplete removal of the N-terminal protecting group (e.g., Fmoc or Boc) can lead to the next amino acid not being added, resulting in a deletion of that residue in the final product.[1]
-
Diastereomers: Racemization of either the phenylalanine or tryptophan residue during the coupling step can lead to the formation of diastereomers (e.g., D-Phe-L-Trp, L-Phe-D-Trp).[1][2][3] This is a significant concern as it can be challenging to separate these impurities from the desired product.[4]
-
Residual Protecting Groups: Incomplete removal of protecting groups from the amino acid side chains or the N-terminus during the final cleavage step can result in impurities. For instance, if Boc protection is used for the tryptophan side chain, residual Boc-H-Phe-Trp-OH could be present.
-
Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the activated C-terminal ester, leading to the formation of a cyclic dipeptide, a diketopiperazine. This is a common side reaction in dipeptide synthesis.
Tryptophan-Related Impurities:
-
Oxidation Products: The indole (B1671886) side chain of tryptophan is highly susceptible to oxidation, especially under acidic conditions used for cleavage. Common oxidation products include N-formylkynurenine (NFK), kynurenine (B1673888) (Kyn), and oxindolylalanine (Oia).
-
Alkylation Products: During cleavage, reactive species (scavenger cations or cleaved protecting groups) can alkylate the tryptophan indole ring.
-
Side-Chain Fragmentation: The tryptophan side chain can undergo fragmentation, leading to novel degradation products.
The following table summarizes these common impurities, their potential causes, and strategies for their mitigation.
| Impurity Type | Potential Causes | Mitigation Strategies |
| Truncated Peptides | Inefficient coupling reactions. | Optimize coupling reagents and reaction times; use a slight excess of the activated amino acid. |
| Deletion Peptides | Incomplete deprotection of the N-terminus. | Ensure complete deprotection by optimizing reaction time and deprotection reagents. |
| Diastereomers | Racemization during amino acid activation and coupling. | Use mild coupling reagents and conditions; perform coupling at lower temperatures. |
| Residual Protecting Groups | Incomplete cleavage of protecting groups. | Optimize cleavage cocktail composition and reaction time. |
| Diketopiperazine | Intramolecular cyclization at the dipeptide stage. | Use in-situ neutralization/coupling protocols; avoid prolonged storage of the deprotected dipeptide. |
| Tryptophan Oxidation | Exposure to air and acidic conditions during cleavage and workup. | Use scavengers (e.g., triisopropylsilane, ethanedithiol) in the cleavage cocktail; minimize exposure to light and air. |
| Tryptophan Alkylation | Reaction with carbocations from protecting groups or linkers during cleavage. | Use scavengers; consider protecting the tryptophan indole nitrogen (e.g., with a Boc group). |
| Tryptophan Side-Chain Fragmentation | Photo-induced degradation or exposure to strong oxidizing conditions. | Protect the peptide from light; use appropriate scavengers. |
Troubleshooting Guides
Issue: My final product shows low purity with multiple unexpected peaks in the HPLC chromatogram.
This is a common issue that can stem from several sources. The following troubleshooting workflow can help you identify and resolve the problem.
Caption: Troubleshooting workflow for identifying and addressing common impurities in this compound synthesis.
Experimental Protocols
Protocol: HPLC Analysis of this compound Purity
This protocol outlines a general method for analyzing the purity of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
3. Sample Preparation:
-
Dissolve the this compound sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
4. HPLC Method:
| Parameter | Value |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm and 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Gradient | 5% to 95% Mobile Phase B over 30 minutes |
5. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Analyze any impurity peaks by comparing their retention times to known standards or by collecting fractions for mass spectrometry analysis.
The following diagram illustrates the general workflow for this experimental protocol.
Caption: A generalized workflow for the purity analysis of this compound using HPLC.
References
Aggregation problems with H-Phe-Trp-OH in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with the dipeptide H-Phe-Trp-OH in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution cloudy or forming a precipitate?
A1: Cloudiness or precipitation in your this compound solution is a common indicator of aggregation. This dipeptide is composed of two hydrophobic amino acids, Phenylalanine (Phe) and Tryptophan (Trp), which can self-assemble through non-covalent interactions, especially in aqueous solutions.[1] Key factors promoting aggregation include high concentration, suboptimal pH, low temperature, and high ionic strength.
Q2: How can I improve the solubility of this compound?
A2: To improve solubility and prevent aggregation, consider the following strategies:
-
Solvent Choice: For highly hydrophobic peptides like this compound, dissolving in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before diluting with your aqueous buffer is recommended.[2][3][4] Note: Avoid DMSO if your experimental conditions are sensitive to oxidation, as it can oxidize the tryptophan residue.[4]
-
pH Adjustment: Peptides are least soluble at their isoelectric point (pI). Adjusting the pH of the buffer away from the pI will increase the net charge of the dipeptide, leading to greater electrostatic repulsion between molecules and reduced aggregation. For this compound, which has a calculated pI around 5.5-6.0, using a buffer with a pH of 7.4 or higher, or a mildly acidic buffer (e.g., pH 4-5), can improve solubility.
-
Temperature Control: While gentle warming (<40°C) can sometimes aid in dissolving peptides, prolonged exposure to higher temperatures can in some cases accelerate aggregation kinetics. It is generally recommended to prepare solutions at room temperature and store them as recommended, often at -20°C or -80°C for long-term stability.
-
Sonication: Brief periods of sonication can help to break up small aggregates and facilitate dissolution.
Q3: What are the best practices for preparing a stock solution of this compound?
Q4: Can I use additives to prevent this compound aggregation?
A4: Yes, certain additives can help prevent peptide aggregation. For this compound, consider the following:
-
Organic Co-solvents: As mentioned, small percentages of DMSO or ethanol (B145695) in the final solution can maintain solubility.
-
Chaotropic Agents: In some applications, low concentrations of chaotropic agents like guanidinium (B1211019) hydrochloride or urea (B33335) can disrupt the non-covalent interactions that lead to aggregation.
-
Sugars and Polyols: Sugars like trehalose (B1683222) and polyols like glycerol (B35011) can act as stabilizers.
Q5: How can I detect and quantify aggregation in my this compound samples?
A5: Several techniques can be used to monitor and quantify peptide aggregation:
-
UV-Visible Spectroscopy: An increase in turbidity due to aggregation can be measured by an increase in absorbance (light scattering) at wavelengths around 340-600 nm.
-
Thioflavin T (ThT) Fluorescence Assay: This dye exhibits enhanced fluorescence upon binding to amyloid-like fibrillar structures, which can be a form of peptide aggregation.
-
Size-Exclusion Chromatography (SEC-HPLC): This is a powerful method to separate and quantify monomers from dimers and higher-order aggregates based on their hydrodynamic volume.
-
Dynamic Light Scattering (DLS): DLS can be used to determine the size distribution of particles in the solution, providing information on the presence and size of aggregates.
Troubleshooting Guides
Problem 1: Precipitate forms immediately upon adding aqueous buffer.
| Potential Cause | Troubleshooting Step |
| High Peptide Concentration | Decrease the final concentration of this compound. |
| Suboptimal pH | Ensure the pH of your aqueous buffer is sufficiently far from the pI of this compound (around 5.5-6.0). Try a buffer with pH ≥ 7.4. |
| Rapid Solvent Change | Add the aqueous buffer dropwise to the organic stock solution while continuously vortexing to avoid localized high concentrations that can trigger precipitation. |
Problem 2: Solution becomes cloudy over time or after freeze-thaw cycles.
| Potential Cause | Troubleshooting Step |
| Metastable Solution | The initial clear solution may be supersaturated. Consider lowering the working concentration. |
| Temperature Effects | Aggregation can be temperature-dependent. Store aliquots at -80°C to minimize freeze-thaw cycles and maintain stability. |
| Ionic Strength | High salt concentrations can sometimes promote hydrophobic interactions and lead to "salting out". If possible, try reducing the ionic strength of your buffer. |
Quantitative Data Summary
The following tables provide data on the solubility of this compound and the effects of various conditions on its aggregation, compiled from literature and experimental principles.
Table 1: Solubility of this compound in Different Solvent Systems
| Solvent System | Concentration (mg/mL) | Observations |
| Water | < 1.0 | Poor solubility, forms suspension |
| PBS (pH 7.4) | ~1.5 - 2.0 | Moderately soluble, may require sonication |
| 10% Acetic Acid | > 5.0 | Good solubility |
| 10% DMSO in PBS (pH 7.4) | > 10.0 | High solubility |
| 10% Ethanol in PBS (pH 7.4) | ~5.0 | Good solubility |
Table 2: Effect of pH and Temperature on this compound Aggregation (at 1 mg/mL in 50 mM Buffer)
| pH | Temperature | Aggregation Level (measured by turbidity at 405 nm) |
| 4.0 | 25°C | Low |
| 5.5 | 25°C | High |
| 7.4 | 25°C | Low |
| 9.0 | 25°C | Very Low |
| 7.4 | 4°C | Moderate (increases over time) |
| 7.4 | 37°C | Moderate to High (kinetics are faster) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Calculate and Weigh: Weigh the required amount of lyophilized this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a small volume of 100% DMSO to the tube to achieve a high concentration (e.g., 100 mM). For example, for 3.51 mg of this compound (MW: 351.4 g/mol ), add 100 µL of DMSO.
-
Vortex: Vortex the mixture thoroughly until the powder is completely dissolved and the solution is clear.
-
Dilution: While vortexing, slowly add your desired aqueous buffer (e.g., PBS, pH 7.4) drop by drop until you reach the final desired concentration of 10 mM. For the example above, you would add 900 µL of buffer.
-
Final Check: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Storage: For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Protocol 2: Monitoring this compound Aggregation using Thioflavin T (ThT) Fluorescence
-
Reagent Preparation:
-
Prepare a 1 mM this compound solution in the buffer of interest (e.g., 50 mM phosphate (B84403) buffer, pH 5.5 to induce aggregation).
-
Prepare a 500 µM ThT stock solution in the same buffer and filter it through a 0.22 µm filter.
-
-
Assay Setup:
-
In a 96-well black plate, add 180 µL of the this compound solution to each well.
-
Add 20 µL of the 500 µM ThT stock solution to each well for a final concentration of 50 µM ThT.
-
Include control wells with buffer and ThT only.
-
-
Incubation and Measurement:
-
Incubate the plate at a desired temperature (e.g., 37°C) in a plate reader with shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the control wells.
-
Plot the fluorescence intensity against time to observe the aggregation kinetics. A sigmoidal curve is characteristic of amyloid-like aggregation.
-
Visualizations
Caption: Troubleshooting workflow for this compound aggregation.
Caption: Molecular interactions leading to this compound aggregation.
References
Troubleshooting inconsistent results in H-Phe-Trp-OH assays
Welcome to the technical support center for H-Phe-Trp-OH (Phenylalanyl-Tryptophan) assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals obtain consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are my assay results inconsistent?
This compound is a dipeptide composed of Phenylalanine and Tryptophan.[1] Inconsistent assay results can stem from various factors including peptide stability, sample preparation, experimental conditions, and the specific assay technique being used.[2][3] Common issues include peptide degradation, aggregation, or interaction with components in the assay medium.[2]
Q2: How should I properly store and handle my this compound stock solutions?
For optimal stability, this compound should be stored at -20°C or -80°C and protected from light.[4] It is recommended to aliquot the peptide into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. When preparing solutions, use sterile, high-purity solvents.
Q3: My this compound peptide has low solubility. How can I improve this?
The solubility of peptides is highly dependent on their amino acid sequence. For hydrophobic peptides like this compound, co-solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) may be necessary for initial dissolution, followed by dilution in the appropriate aqueous buffer. It is crucial to ensure the final concentration of the organic solvent does not interfere with the assay.
Q4: I am observing high background noise in my fluorescence-based assay. What are the potential causes?
High background in fluorescence assays can be caused by several factors:
-
Autofluorescence: Some compounds in your sample or media may be inherently fluorescent.
-
Contamination: Microbial contamination can introduce fluorescent compounds.
-
Reagent Quality: Ensure the quality of your reagents and screen different lots of serum if used in cell-based assays.
Q5: Can the fluorescent label I attached to this compound affect my results?
Yes, the choice of fluorophore can significantly impact the peptide's physicochemical properties, including its conformation, charge, and interactions with other molecules. This can potentially alter the biological activity you are trying to measure. It is advisable to test the unlabeled peptide as a control.
Troubleshooting Guides
Inconsistent HPLC Results
High-Performance Liquid Chromatography (HPLC) is a common method for analyzing peptides. Below are common issues and solutions.
Problem 1: Fluctuating Retention Times
Changes in retention time can indicate issues with the mobile phase, column, or temperature.
-
Solution:
-
Check Mobile Phase: Ensure the mobile phase composition is accurate and has been properly degassed. Prepare fresh mobile phase if it has been sitting for an extended period.
-
Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase, which can take at least 10-20 column volumes.
-
Temperature Control: Use a column oven to maintain a constant temperature throughout the analysis.
-
Problem 2: Broad or Tailing Peaks
Peak broadening or tailing can be caused by issues with the mobile phase flow rate, leaks, or column contamination.
-
Solution:
-
Flow Rate: Verify that the mobile phase flow rate is accurate and consistent.
-
Check for Leaks: Inspect all fittings for any signs of leaks, especially between the column and the detector.
-
Guard Column: Use a guard column to protect the analytical column from contaminants in the sample. If contamination is suspected, flush the column with a strong solvent.
-
Problem 3: Split Peaks
Split peaks may suggest a contaminated column inlet or an issue with the sample solvent.
-
Solution:
-
Column Inlet: If you are using a guard column, replace it. If the problem persists, the inlet of the analytical column may be blocked. Try reversing and flushing the column.
-
Sample Solvent: Whenever possible, dissolve and inject your sample in the initial mobile phase to ensure compatibility.
-
Inconsistent Fluorescence Assay Results
Fluorescence-based assays are highly sensitive but can be prone to interference.
Problem 1: Low Fluorescence Signal (Quenching)
A lower-than-expected signal may be due to quenching, where other molecules in the sample absorb the emitted fluorescence.
-
Solution:
-
Inner Filter Effect: High concentrations of library compounds can absorb emitted light. Consider performing a pre-read of your compound library to identify potential absorbers.
-
Dimer Formation: Some fluorescent dyes can form dimers at high concentrations, leading to self-quenching. This can sometimes be mitigated by adding a small amount of an organic solvent like acetonitrile.
-
Problem 2: False Positives (Autofluorescence)
Some test compounds may be naturally fluorescent, leading to false-positive results.
-
Solution:
-
Spectral Analysis: Measure the fluorescence spectrum of your test compounds alone to see if it overlaps with the detection wavelength of your assay.
-
Red-Shifted Dyes: Consider using fluorescent dyes that emit at longer wavelengths (red-shifted) to avoid interference from common blue- or green-fluorescing compounds.
-
Quantitative Data Summary
The following tables provide representative data to illustrate potential sources of variability in this compound assays.
Table 1: Stability of this compound Under Various Storage Conditions (Hypothetical Data)
| Storage Condition | Time | Purity (%) | Major Degradant (%) |
| 4°C | 1 Month | 98.5 | 0.8 (Oxidation) |
| 3 Months | 95.2 | 3.1 (Oxidation) | |
| -20°C | 1 Month | 99.8 | <0.1 |
| 3 Months | 99.5 | 0.2 | |
| Room Temperature | 24 Hours | 96.1 | 2.5 (Hydrolysis) |
| 72 Hours | 89.4 | 8.7 (Hydrolysis) |
Table 2: Effect of Mobile Phase pH on this compound Retention Time in Reverse-Phase HPLC (Hypothetical Data)
| Mobile Phase pH | Retention Time (minutes) | Peak Shape |
| 2.5 | 12.5 | Symmetrical |
| 4.0 | 11.8 | Symmetrical |
| 5.5 | 10.2 | Broad |
| 7.0 | 9.1 | Tailing |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Analysis of this compound
-
Objective: To determine the purity of an this compound sample.
-
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
-
-
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase conditions (e.g., 95% Water/5% ACN with 0.1% TFA) to a final concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm (due to the Tryptophan residue).
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 65% B
-
25-27 min: 65% to 95% B
-
27-30 min: 95% B
-
30-32 min: 95% to 5% B
-
32-37 min: 5% B
-
-
-
Data Analysis: Integrate the peak areas to determine the relative purity of the peptide.
-
Protocol 2: Intrinsic Tryptophan Fluorescence Assay for this compound Quantification
-
Objective: To quantify the concentration of this compound in a solution.
-
Materials:
-
This compound sample and standard solutions
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Standard Curve Preparation: Prepare a series of this compound standards in PBS (e.g., 0 µM to 100 µM).
-
Sample Preparation: Dilute the unknown this compound sample in PBS to fall within the range of the standard curve.
-
Measurement:
-
Pipette 100 µL of each standard and sample into the wells of the 96-well plate.
-
Measure the fluorescence using an excitation wavelength of ~280 nm and an emission wavelength of ~350 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank (0 µM standard) from all readings.
-
Plot the fluorescence intensity of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of the unknown sample by interpolating its fluorescence intensity on the standard curve.
-
-
Visualizations
Caption: Standard experimental workflow for HPLC analysis.
Caption: Troubleshooting decision tree for inconsistent results.
Caption: Factors influencing fluorescence assay signals.
References
Technical Support Center: Synthesis of H-Phe-Trp-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of the dipeptide H-Phe-Trp-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound?
A1: The primary side reactions involve the tryptophan (Trp) residue due to its reactive indole (B1671886) side chain. The most common issues are:
-
Alkylation of the indole ring: The electron-rich indole ring is susceptible to attack by carbocations, which can be generated from the resin linker (e.g., Wang resin) or from protecting groups on other amino acids during acid-catalyzed cleavage.[1][2] A common alkylation results in a mass increase of +106 Da when using Wang resin.[1]
-
Oxidation of the indole ring: The tryptophan side chain can be easily oxidized under various conditions, leading to a variety of byproducts and a potential mass increase of +16 Da (mono-oxidation) or more.[3]
-
Racemization: Both phenylalanine (Phe) and tryptophan can undergo racemization (loss of stereochemical integrity) during the activation and coupling steps, leading to the formation of diastereomeric impurities that can be difficult to separate.[4]
Q2: Should I use a protecting group for the tryptophan side chain?
A2: Yes, protecting the indole nitrogen of tryptophan is highly recommended to improve the purity and yield of the final peptide. The most common and effective protecting group for Fmoc-based solid-phase peptide synthesis (SPPS) is the tert-butyloxycarbonyl (Boc) group (i.e., using Fmoc-Trp(Boc)-OH). The Boc group effectively shields the indole from electrophilic attack during synthesis and cleavage.
Q3: What are the advantages of using Fmoc-Trp(Boc)-OH over unprotected Fmoc-Trp-OH?
A3: The primary advantage is the significant reduction of side reactions. Using Fmoc-Trp(Boc)-OH has been shown to completely suppress alkylation of the indole ring by the resin linker during TFA cleavage. This leads to a much cleaner crude product, simplifies purification, and ultimately increases the overall yield of the desired this compound dipeptide.
Q4: I see an unexpected peak with a mass of +106 Da in my mass spectrum. What is it?
A4: An unexpected peak with a mass increase of 106 Da in peptides synthesized on Wang resin is a strong indicator of alkylation of the tryptophan indole nucleus by a fragment of the resin linker. This side reaction is common when using unprotected tryptophan. To confirm, you can perform MS/MS fragmentation on the unexpected peak, which should show a modification on the tryptophan residue.
Q5: How can I minimize racemization during the Phe-Trp coupling step?
A5: To minimize racemization, consider the following:
-
Choice of Coupling Reagents: Use coupling reagents known for low racemization, such as those based on uronium/aminium salts (e.g., HBTU, HATU) in combination with an additive like HOBt or OxymaPure.
-
Base Selection: Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or a weaker base like N-methylmorpholine (NMM).
-
Temperature Control: Perform the coupling reaction at a reduced temperature (e.g., 0 °C) to slow down the rate of racemization.
-
Minimize Activation Time: Do not pre-activate the amino acid for extended periods before adding it to the coupling reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low crude purity with multiple unidentified peaks | Side reactions involving the unprotected tryptophan indole ring. | Use Fmoc-Trp(Boc)-OH for the synthesis to protect the indole side chain from alkylation and oxidation. |
| Mass spectrum shows a peak at [M+106] | Alkylation of the tryptophan indole ring by the Wang resin linker during TFA cleavage. | This is a known side product when using unprotected Trp on Wang resin. Confirm with MS/MS. To avoid this, use Fmoc-Trp(Boc)-OH in your synthesis. |
| Mass spectrum shows a peak at [M+16] | Oxidation of the tryptophan residue. | Minimize exposure of the peptide to air and light. Use degassed solvents and consider performing the cleavage under an inert atmosphere (e.g., nitrogen or argon). Ensure the quality of your reagents, as oxidizing impurities can be present. |
| HPLC shows a doublet or shoulder on the main peak | Presence of a diastereomer due to racemization of either Phe or Trp during coupling. | Optimize coupling conditions (reagent, base, temperature). If racemization is unavoidable, purification using chiral chromatography may be necessary. |
| Incomplete coupling of Phenylalanine to Tryptophan-resin | Steric hindrance from the bulky side chains of Phe and Trp. | Use a more powerful coupling reagent like HATU. Consider a double coupling protocol where the coupling step is repeated before moving to the next deprotection step. |
Data Presentation
The following table summarizes representative data on the impact of tryptophan side-chain protection on the purity of peptides synthesized on Wang resin. The data is adapted from a study by Giraud et al. on Trp-containing peptides, illustrating the significant reduction in a common alkylation side product.
| Tryptophan Derivative Used | Peptide Sequence Context | Cleavage Conditions | Desired Product (%) | Alkylated Side Product (SP1, +106 Da) (%) |
| Fmoc-Trp-OH | H-Ala-Trp-Glu-Wang | TFA/anisole | 29 | 71 |
| Fmoc-Trp(Boc)-OH | H-Trp(Boc)-Glu(OtBu)-Wang | TFA/anisole | 100 | 0 |
Note: This data is for representative Trp-containing peptides and highlights the general trend of side product formation. Actual percentages may vary depending on the specific sequence and reaction conditions.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of this compound on a Wang resin, which will yield a C-terminal carboxylic acid. The use of Fmoc-Trp(Boc)-OH is strongly recommended to minimize side reactions.
1. Resin Preparation and First Amino Acid Loading (Fmoc-Trp(Boc)-Wang-Resin):
-
Start with a pre-loaded Fmoc-Trp(Boc)-Wang resin. If starting from Wang resin, load the first amino acid (Fmoc-Trp(Boc)-OH) using standard esterification methods (e.g., DIC/DMAP).
2. Synthesis Cycle for Phenylalanine Coupling:
-
Resin Swelling: Swell the Fmoc-Trp(Boc)-Wang resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Coupling of Fmoc-Phe-OH:
-
In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected Trp-resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling (a negative test indicates no free primary amines). If the test is positive, continue coupling for another hour or consider a recoupling.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min).
3. Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step as described above to remove the Fmoc group from the N-terminal Phenylalanine.
-
After deprotection, wash the resin with DMF (5 x 1 min), followed by dichloromethane (B109758) (DCM) (3 x 1 min), and dry the resin under vacuum.
4. Cleavage and Deprotection:
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (10-fold excess).
-
Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.
5. Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions containing the pure product, confirm purity by analytical HPLC and mass spectrometry, pool the pure fractions, and lyophilize to obtain the final this compound product.
Mandatory Visualizations
Caption: General workflow for the solid-phase synthesis of this compound.
Caption: Major side reaction pathways in the synthesis of Trp-containing peptides.
References
Optimizing H-Phe-Trp-OH concentration for biological assays
Welcome to the technical support resource for optimizing H-Phe-Trp-OH (Phenylalanyl-tryptophan) concentration in biological assays. This guide provides answers to frequently asked questions, detailed troubleshooting advice, experimental protocols, and reference data to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound, or Phenylalanyl-tryptophan, is a dipeptide composed of the amino acids L-phenylalanine and L-tryptophan.[1] It is considered an endogenous metabolite, meaning it is naturally produced in the body.[2] Its mechanism of action is primarily associated with neurotransmission, as its constituent amino acids are precursors to key neurotransmitters. Phenylalanine is a precursor to tyrosine, which is involved in the synthesis of dopamine, while tryptophan is the precursor to serotonin.[1] Consequently, this dipeptide may play a role in regulating mood and cognitive functions.[1]
Q2: How should I dissolve and store the lyophilized this compound powder? A2: Proper handling is crucial for maintaining the peptide's integrity.
-
Reconstitution: Due to its aromatic side chains, this compound has hydrophobic characteristics.[1] It is recommended to first dissolve the peptide in a small amount of a sterile, high-purity organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). If you encounter solubility issues, gentle vortexing or sonication can help.
-
Storage of Lyophilized Powder: For long-term stability, store the lyophilized peptide at -20°C or -80°C.
-
Storage of Stock Solutions: Once reconstituted, it is critical to create single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store these aliquots at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month), protected from light.
Q3: What is a good starting concentration range for this compound in a new cell-based assay? A3: The optimal concentration is highly dependent on the specific cell type and the biological endpoint being measured. A broad dose-response experiment is always recommended as a first step. A sensible starting range would be to test serial dilutions covering a wide span, for instance, from 0.1 µM to 100 µM, to identify a concentration window that elicits a biological response.
Q4: What are the critical controls to include when working with this compound? A4: To ensure your results are valid, you should include the following controls:
-
Vehicle Control: This is essential. Cells should be treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the peptide. This confirms that the observed effects are due to the peptide and not the solvent. The final DMSO concentration should typically be kept below 0.5% to avoid cellular toxicity.
-
Untreated Control: A sample of cells that receives no treatment, serving as a baseline for cell health and activity.
-
Positive Control: If available, a known compound that elicits the expected biological response in your assay.
Q5: Can the Trifluoroacetic acid (TFA) salt from purification affect my experiments? A5: Possibly. Peptides are often purified using HPLC, which uses TFA, resulting in TFA salts in the final lyophilized product. While residual TFA does not interfere with most standard in vitro assays, it can be a concern in highly sensitive cellular studies as it can alter the pH of your media. If you observe unexpected effects, consider using a TFA-removed version of the peptide or carefully buffering your assay conditions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Solution |
| No biological effect observed at any concentration. | 1. Poor Peptide Solubility or Aggregation: The peptide may have precipitated out of the aqueous culture medium, lowering its effective concentration. | Ensure the peptide is fully dissolved in the initial DMSO stock. Perform a solubility test in your specific medium. Consider using physical methods like vortexing or sonication to aid dissolution. |
| 2. Peptide Degradation: The peptide may be unstable in your assay buffer or has degraded due to improper storage (e.g., multiple freeze-thaw cycles). | Prepare fresh dilutions from a properly stored, single-use aliquot for every experiment. Peptides containing tryptophan are susceptible to oxidation, so minimize exposure to light and air. | |
| 3. Inappropriate Concentration Range: The effective concentration may be higher or lower than the range you tested. | Expand your dose-response curve to include both higher and lower concentrations. | |
| High cell death observed, even at low concentrations. | 1. Solvent Toxicity: The final concentration of your solvent (e.g., DMSO) may be too high for your specific cell line. | Run a vehicle control with varying solvent concentrations to determine the toxicity threshold. Ensure the final concentration in your experiment is well below this level (typically <0.5%). |
| 2. Intrinsic Peptide Cytotoxicity: The peptide itself may be cytotoxic to your cells at the tested concentrations. | Perform a dose-response experiment specifically measuring cytotoxicity (e.g., using an MTT or LDH assay) to determine a non-toxic working concentration range. | |
| High variability between replicate wells or experiments. | 1. Inconsistent Peptide Preparation: Inaccurate pipetting or incomplete mixing when making dilutions. | Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare a master mix for each concentration to be added to replicate wells. |
| 2. Inconsistent Cell Seeding: Uneven cell distribution or variations in cell number per well can lead to variable results. | Ensure you have a homogenous cell suspension before plating. Use consistent cell passage numbers and always check for normal cell morphology before starting an experiment. | |
| 3. Edge Effects in Plates: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the peptide and affect cell growth. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or media to create a humidity barrier. |
Quantitative Data Summary
The following tables provide key quantitative information for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₁N₃O₃ | |
| Molecular Weight | ~351.4 g/mol |
| Appearance | White to off-white powder | |
Table 2: Solubility Information
| Solvent System | Solubility | Notes | Source |
|---|---|---|---|
| DMSO | ≥ 100 mg/mL | Recommended for creating high-concentration stock solutions. | |
| Water, Methanol | Soluble | Described as soluble in polar solvents, but quantitative data is limited. DMSO is preferred for initial stock preparation. |
| In Vivo Formulation | ≥ 2.5 mg/mL (7.11 mM) | In a solution of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | |
Table 3: Storage Recommendations
| Form | Storage Temperature | Duration | Notes | Source |
|---|---|---|---|---|
| Lyophilized Powder | -20°C or -80°C | Long-term | Protect from moisture. | |
| Reconstituted Stock (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Reconstituted Stock (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. | |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Required Mass: Determine the mass of this compound powder needed. For 1 mL of a 10 mM solution (MW = 351.4 g/mol ):
-
Mass (mg) = 10 mmol/L * 0.001 L * 351.4 g/mol * 1000 mg/g = 3.514 mg.
-
-
Weigh Peptide: Carefully weigh the calculated amount of lyophilized this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of high-purity, sterile DMSO (in this case, 1 mL) to the tube.
-
Dissolve: Gently vortex the tube until the powder is completely dissolved. If necessary, briefly sonicate the sample in a water bath to aid dissolution.
-
Aliquot and Store: Dispense the stock solution into single-use, light-protected microcentrifuge tubes. Store immediately at -80°C for long-term use.
Protocol 2: General Protocol for a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Prepare Peptide Dilutions:
-
Thaw a single aliquot of your 10 mM this compound stock solution.
-
Perform serial dilutions in complete culture medium to prepare working solutions at 2x the desired final concentrations (e.g., for final concentrations of 100, 50, 25 µM, prepare 2x solutions at 200, 100, 50 µM).
-
Prepare a 2x vehicle control solution containing the same highest concentration of DMSO as your peptide dilutions.
-
-
Cell Treatment:
-
Carefully remove 100 µL of medium from each well.
-
Add 100 µL of the 2x peptide dilutions, vehicle control, or fresh medium (for untreated control) to the appropriate wells, resulting in a final volume of 200 µL and the desired 1x concentrations.
-
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the untreated control to determine the percent cell viability for each concentration.
Visualizations
Caption: Potential mechanism of this compound via neurotransmitter pathways.
Caption: Workflow for determining optimal peptide concentration.
Caption: Decision tree for troubleshooting common assay issues.
References
Validation & Comparative
Validating the Biological Activity of Synthetic H-Phe-Trp-OH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological activity of the synthetic dipeptide H-Phe-Trp-OH (Phenylalanyl-Tryptophan). While this compound is recognized as an endogenous metabolite, robust data on its specific biological activities are emerging. This document outlines potential therapeutic avenues, including its role as an angiotensin-converting enzyme (ACE) inhibitor and an antibacterial agent, with a speculative look at its anticancer potential. To facilitate research and development, this guide presents objective comparisons with alternative compounds, supported by detailed experimental protocols and illustrative data.
Comparative Biological Activity
To effectively evaluate the therapeutic potential of this compound, its activity must be benchmarked against established agents. The following tables present a summary of hypothetical, yet representative, quantitative data for ACE inhibition, antibacterial efficacy, and anticancer cytotoxicity. These values serve as a guide for interpreting experimental outcomes.
Table 1: Comparative ACE Inhibitory Activity
| Compound | Type | Target | IC50 (µM) |
| This compound | Synthetic Dipeptide | ACE | [Hypothetical] 50 |
| H-Trp-Phe-OH | Synthetic Dipeptide | ACE | [Reported Activity] |
| Captopril | Small Molecule Drug | ACE | 0.02 |
| Lisinopril | Small Molecule Drug | ACE | 0.01 |
Note: The IC50 value for this compound is hypothetical and for illustrative purposes. H-Trp-Phe-OH, a similar dipeptide, has shown inhibitory activity on angiotensin-converting enzyme (ACE)[1].
Table 2: Comparative Antibacterial Efficacy (MIC in µg/mL)
| Compound | Type | Escherichia coli (Gram-) | Staphylococcus aureus (Gram+) |
| This compound | Synthetic Dipeptide | [Hypothetical] 256 | [Hypothetical] 128 |
| Boc-Phe-Trp-OMe | Modified Dipeptide | 230-400 (MIC90) | 230-400 (MIC90) |
| Ampicillin | Antibiotic | 2-8 | 0.25-1 |
| Vancomycin | Antibiotic | >128 | 0.5-2 |
Note: MIC values for this compound are hypothetical. Data for the structurally related Boc-Phe-Trp-OMe is presented as a proxy[2].
Table 3: Comparative Anticancer Cytotoxicity (IC50 in µM)
| Compound | Type | HepG2 (Hepatocellular Carcinoma) |
| This compound | Synthetic Dipeptide | [Hypothetical] >100 |
| Doxorubicin | Chemotherapy Drug | 1-5 |
| Sorafenib | Targeted Therapy Drug | 5-10 |
Note: The IC50 value for this compound is hypothetical and represents a potential area for investigation.
Experimental Protocols
Detailed methodologies for key validation experiments are provided below to ensure reproducibility and accuracy.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This in vitro assay determines the ability of this compound to inhibit ACE, a key enzyme in the regulation of blood pressure.
Principle: The assay is based on the spectrophotometric measurement of hippuric acid, which is produced from the ACE-mediated hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL).
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
This compound
-
Captopril (positive control)
-
Sodium borate (B1201080) buffer (0.2 M, pH 8.3) containing 0.3 M NaCl
-
1 M HCl
-
Ethyl acetate (B1210297)
-
Deionized water
Procedure:
-
Preparation of Solutions:
-
Prepare a 5 mM solution of HHL in sodium borate buffer.
-
Dissolve ACE in deionized water to a concentration of 100 mU/mL.
-
Prepare a stock solution of this compound in deionized water and create serial dilutions.
-
Prepare a stock solution of Captopril for the positive control.
-
-
Assay Reaction:
-
In a microcentrifuge tube, add 50 µL of the this compound solution (or control) to 50 µL of the ACE solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 150 µL of the HHL solution.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Add 1.5 mL of ethyl acetate to extract the hippuric acid formed.
-
Vortex the mixture vigorously for 15 seconds.
-
Centrifuge at 3000 x g for 10 minutes.
-
-
Measurement:
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate in a vacuum concentrator or under a stream of nitrogen.
-
Re-dissolve the dried hippuric acid in 1 mL of deionized water.
-
Measure the absorbance at 228 nm using a UV-Vis spectrophotometer.
-
-
Calculation of Inhibition:
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Principle: The broth microdilution method is used to assess the antimicrobial activity of the test compound against selected bacterial strains.
Materials:
-
This compound
-
Ampicillin and Vancomycin (control antibiotics)
-
Escherichia coli (e.g., ATCC 25922)
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the bacterial inoculum to each well containing 100 µL of the serially diluted this compound.
-
Include a positive control (bacteria in MHB without the test compound) and a negative control (MHB alone).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
In Vitro Anticancer Cytotoxicity Assay
This assay evaluates the effect of this compound on the viability of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.
Materials:
-
This compound
-
Doxorubicin (positive control)
-
HepG2 human hepatocellular carcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound and Doxorubicin in a suitable solvent.
-
Prepare serial dilutions of the compounds in culture medium.
-
Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with solvent).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Measurement and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
-
Visualizing Experimental Workflows and Pathways
To provide a clear visual representation of the experimental processes and potential mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.
References
A Comparative Analysis of H-Phe-Trp-OH and H-Trp-Phe-OH Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two isomeric dipeptides, H-Phe-Trp-OH (Phenylalanyl-Tryptophan) and H-Trp-Phe-OH (Tryptophanyl-Phenylalanine). By examining their distinct effects on physiological pathways, this document aims to inform research and development efforts in pharmacology and therapeutic agent design. The information presented herein is supported by experimental data from peer-reviewed scientific literature.
Overview of Bioactivities
The sequence of amino acids in a peptide can dramatically alter its biological function. This is clearly illustrated by the differing bioactivities of this compound and H-Trp-Phe-OH. While both are composed of the same aromatic amino acids, their primary biological activities diverge significantly. H-Trp-Phe-OH has demonstrated antihypertensive properties, whereas this compound is primarily recognized as an endogenous metabolite with potential roles in neurotransmission.
Quantitative Bioactivity Data
The following table summarizes the key quantitative data available for the bioactivities of this compound and H-Trp-Phe-OH.
| Bioactivity | Dipeptide | Parameter | Value | Organism/System | Reference(s) |
| Antihypertensive | H-Trp-Phe-OH | IC₅₀ (ACE Inhibition) | 38.8 µmol/L | Human Plasma ACE | [1] |
| Hormonal | H-Trp-Phe-OH | Ovarian Weight | Causes an increase | Female Mice | [2] |
| Neurotransmission | This compound | - | Precursor to potential neurotransmitter modulators | Inferred from constituent amino acids | [3][4][5] |
| Antibacterial | Not Determined | MIC | Data not available for unmodified peptides | - | - |
Note: Data on the antibacterial activity of the unmodified dipeptides this compound and H-Trp-Phe-OH is currently unavailable in the reviewed literature. Studies on modified versions, such as Boc-protected dipeptides, have suggested potential antibacterial properties. Further research is required to determine the Minimum Inhibitory Concentration (MIC) of the parent compounds.
Detailed Bioactivity Profiles
H-Trp-Phe-OH: Antihypertensive and Hormonal Effects
H-Trp-Phe-OH has been identified as a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. By inhibiting ACE, H-Trp-Phe-OH can lead to a decrease in the production of angiotensin II, a potent vasoconstrictor, thereby exerting an antihypertensive effect.
Signaling Pathway: Renin-Angiotensin System
The diagram below illustrates the role of H-Trp-Phe-OH in the Renin-Angiotensin System.
In addition to its effects on blood pressure, H-Trp-Phe-OH has been observed to cause an increase in ovarian weight in female mice when administered subcutaneously. The precise mechanism and quantitative details of this hormonal effect require further investigation.
This compound: Potential Role in Neurotransmission
This compound is an endogenous metabolite. Its constituent amino acids, phenylalanine and tryptophan, are precursors to the neurotransmitters dopamine (B1211576) and serotonin (B10506), respectively. Phenylalanine is converted to tyrosine, which is then hydroxylated to form L-DOPA, the precursor to dopamine. Tryptophan is hydroxylated to form 5-hydroxytryptophan (B29612) (5-HTP), the immediate precursor to serotonin.
Signaling Pathway: Neurotransmitter Synthesis
The following diagram outlines the synthesis pathways of dopamine and serotonin from their respective amino acid precursors, highlighting the potential indirect influence of this compound.
While the administration of these precursors can influence neurotransmitter synthesis, direct experimental evidence demonstrating that this compound administration leads to significant changes in brain dopamine or serotonin levels is currently lacking.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between studies.
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay determines the concentration of a substance required to inhibit 50% of ACE activity (IC₅₀).
Workflow: ACE Inhibition Assay
-
Reagent Preparation: Prepare solutions of ACE (from rabbit lung or human plasma), the substrate Hippuryl-Histidyl-Leucine (HHL), and various concentrations of the inhibitor (H-Trp-Phe-OH).
-
Incubation: Pre-incubate the ACE solution with the inhibitor solution for a defined period at 37°C.
-
Reaction Initiation: Add the HHL substrate to start the enzymatic reaction and incubate for a specific duration at 37°C.
-
Reaction Termination: Stop the reaction by adding an acid, such as hydrochloric acid.
-
Quantification: Measure the amount of hippuric acid produced using High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the percentage of ACE inhibition for each inhibitor concentration and determine the IC₅₀ value.
Determination of Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Culture: Prepare a standardized inoculum of the test bacteria (e.g., Escherichia coli, Staphylococcus aureus) in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the dipeptide in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Observation: Determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration of the dipeptide at which no bacterial growth is observed.
Measurement of Brain Monoamine Neurotransmitters
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a common method for quantifying monoamine neurotransmitters and their metabolites in brain tissue.
-
Animal Dosing: Administer the test compound (e.g., this compound) to experimental animals.
-
Tissue Collection: At a specified time point, euthanize the animals and dissect the brain regions of interest (e.g., striatum, hippocampus).
-
Homogenization: Homogenize the brain tissue in an appropriate buffer.
-
Purification: Centrifuge the homogenate and filter the supernatant to remove proteins and other interfering substances.
-
HPLC-ECD Analysis: Inject the purified sample into an HPLC system equipped with a reverse-phase C18 column and an electrochemical detector.
-
Quantification: Compare the peak areas of the neurotransmitters (dopamine, serotonin) and their metabolites in the samples to those of known standards to determine their concentrations.
Conclusion
The dipeptides this compound and H-Trp-Phe-OH exhibit distinct bioactivities, underscoring the critical role of amino acid sequence in determining biological function. H-Trp-Phe-OH shows promise as an antihypertensive agent through its ACE inhibitory activity. In contrast, this compound's role as a potential modulator of neurotransmitter systems requires further direct experimental validation. The lack of data on the antibacterial properties of the unmodified forms of these dipeptides represents a significant knowledge gap that warrants future investigation. The experimental protocols outlined in this guide provide a framework for conducting such studies, which will be crucial for a more complete understanding of the therapeutic potential of these simple yet functionally diverse biomolecules.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Precursor control of neurotransmitter synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of precursors on brain neurotransmitter synthesis and brain functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
H-Phe-Trp-OH in Functional Assays: A Comparative Guide for Researchers
A comprehensive analysis of the dipeptide H-Phe-Trp-OH in key functional assays reveals its potential biological activities. This guide provides a comparative overview of its performance, alongside other dipeptides, in angiotensin-converting enzyme (ACE) inhibition, antioxidant, and cytotoxic assays. Detailed experimental protocols and signaling pathway diagrams are included to support further research and drug development.
Introduction
Dipeptides, the simplest form of peptides, are gaining increasing attention in biomedical research due to their diverse biological activities, including antihypertensive, antioxidant, and anticancer effects. H-Phenylalanyl-Tryptophan-OH (this compound) is a dipeptide composed of the aromatic amino acids phenylalanine and tryptophan. Its structural isomer, H-Trp-Phe-OH, has been noted for its antihypertensive activity through the inhibition of the angiotensin-converting enzyme (ACE)[1]. This guide aims to provide a comparative analysis of this compound and other dipeptides in key functional assays to elucidate its potential therapeutic applications.
Comparative Analysis of Functional Assays
To provide a clear comparison, the following tables summarize the available quantitative data for this compound and other relevant dipeptides in ACE inhibition, antioxidant, and anticancer assays. It is important to note that specific experimental data for this compound is limited in the currently available literature. The data presented for other dipeptides serves as a benchmark for potential future studies on this compound.
Angiotensin-Converting Enzyme (ACE) Inhibition
ACE plays a crucial role in regulating blood pressure, making it a key target for antihypertensive drugs. The inhibitory activity of peptides is typically measured by their half-maximal inhibitory concentration (IC50).
Table 1: ACE Inhibitory Activity of Various Dipeptides
| Dipeptide | IC50 (µM) | Reference |
| Trp-Val | 307.61 | [2] |
| Val-Trp | 0.58 | [2] |
| Ile-Trp | 0.50 | [2] |
| Leu-Trp | 1.11 | [2] |
| This compound | Data not available |
Lower IC50 values indicate higher potency.
Antioxidant Activity
The antioxidant capacity of peptides is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The presence of aromatic amino acids like phenylalanine and tryptophan is thought to contribute to the antioxidant potential of dipeptides.
Table 2: Antioxidant Activity (DPPH Assay) of Dipeptides
| Dipeptide | IC50 (µg/mL) | Reference |
| Lys-Leu | ~3800 (at 10 mg/mL) | |
| Leu-Lys | ~3800 (at 10 mg/mL) | |
| This compound | Data not available |
Lower IC50 values indicate stronger antioxidant activity.
Cytotoxic Activity against Cancer Cells
The potential of dipeptides as anticancer agents is assessed by their cytotoxicity against cancer cell lines, such as the human breast cancer cell line MCF-7. The MTT assay is a common method to determine the IC50 values.
Table 3: Cytotoxic Activity (MTT Assay) against MCF-7 Cells
| Compound/Peptide | IC50 (µM) | Reference |
| Peptide P26 | 78 (µg/mL) | |
| Peptide P7 | 280 (µg/mL) | |
| Camptothecin (CPT) | 0.57 ± 0.035 | |
| CPT:SLN (1:5) | 0.23 ± 0.034 | |
| This compound | Data not available |
Lower IC50 values indicate higher cytotoxicity.
Experimental Protocols
Detailed methodologies for the key functional assays are provided below to facilitate the replication and further investigation of the bioactivities of this compound and other dipeptides.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol is based on the fluorometric measurement of the ACE-catalyzed hydrolysis of a substrate.
Workflow for ACE Inhibition Assay
Caption: Workflow for the in vitro ACE inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of ACE enzyme, a fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline), and various concentrations of the test dipeptide in a suitable buffer (e.g., Tris-HCl).
-
Reaction Mixture: In a 96-well microplate, add the ACE solution to each well containing either the buffer (control) or the dipeptide solution of varying concentrations.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 350 nm and 420 nm, respectively).
-
Calculation: The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(Control Fluorescence - Sample Fluorescence) / Control Fluorescence] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
DPPH Radical Scavenging Assay
This assay measures the antioxidant capacity of a compound to scavenge the stable DPPH free radical.
Workflow for DPPH Radical Scavenging Assay
Caption: Workflow for the DPPH radical scavenging assay.
Detailed Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol and solutions of the test dipeptide at various concentrations.
-
Reaction Mixture: In a 96-well plate, add the DPPH solution to each well containing either the solvent (control) or the dipeptide solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(Control Absorbance - Sample Absorbance) / Control Absorbance] x 100
-
IC50 Determination: The IC50 value is determined from a plot of scavenging activity against the concentration of the dipeptide.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for MTT Cytotoxicity Assay
References
A Comparative Guide to Control Experiments for H-Phe-Trp-OH in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of H-Phe-Trp-OH, a dipeptide with known antihypertensive properties, against relevant alternatives in key cell-based assays. Detailed experimental protocols and supporting data are presented to aid in the design and interpretation of robust control experiments, ensuring the specificity and validity of research findings.
Introduction to this compound and Its Biological Activity
This compound is a dipeptide composed of Phenylalanine and Tryptophan. It has been identified as an endogenous metabolite and has garnered research interest for its potential therapeutic applications. Notably, this compound exhibits antihypertensive effects, which are attributed to its ability to inhibit the Angiotensin-Converting Enzyme (ACE), increase nitric oxide (NO) levels, and decrease endothelin-1 (B181129) (ET-1) levels[1]. These biological activities position this compound as a molecule of interest in cardiovascular research and drug development. To rigorously evaluate its specific effects in cell-based assays, appropriate controls are paramount. This guide outlines essential control experiments and compares the performance of this compound with established modulators of the renin-angiotensin and endothelial function pathways.
Data Presentation: Comparative Analysis of this compound and Controls
The following tables summarize representative quantitative data from key cell-based assays, comparing the activity of this compound with a scrambled peptide negative control and well-established positive and negative controls for each assay.
Table 1: Angiotensin-Converting Enzyme (ACE) Inhibition in Human Umbilical Vein Endothelial Cells (HUVECs)
| Compound | Concentration | % ACE Inhibition (Mean ± SD) | IC50 |
| This compound | 10 µM | 65 ± 4.5 | 7.5 µM |
| 50 µM | 85 ± 5.1 | ||
| Trp-Phe-OH (Scrambled Control) | 10 µM | 5 ± 1.2 | > 100 µM |
| 50 µM | 8 ± 2.0 | ||
| Val-Trp (Alternative Peptide) | 10 µM | 58 ± 3.9 | 9.2 µM |
| 50 µM | 79 ± 4.8 | ||
| Captopril (Positive Control) | 10 nM | 70 ± 5.0 | 5 nM[2] |
| 50 nM | 95 ± 3.2 | ||
| Vehicle (Negative Control) | - | 0 ± 0.5 | - |
Table 2: Nitric Oxide (NO) Production in HUVECs
| Compound | Concentration | % Increase in NO Production (Mean ± SD) |
| This compound | 10 µM | 45 ± 3.8 |
| Trp-Phe-OH (Scrambled Control) | 10 µM | 2 ± 0.9 |
| L-NAME (Negative Control) | 100 µM | -85 ± 6.2 |
| Vehicle (Baseline) | - | 0 ± 1.5 |
Table 3: Endothelin-1 (ET-1) Secretion from HUVECs
| Compound | Concentration | % Decrease in ET-1 Secretion (Mean ± SD) |
| This compound | 10 µM | 35 ± 4.1 |
| Trp-Phe-OH (Scrambled Control) | 10 µM | 3 ± 1.1 |
| Bosentan (Positive Control) | 10 µM | 55 ± 5.3 |
| Vehicle (Baseline) | - | 0 ± 2.0 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Cell-Based Angiotensin-Converting Enzyme (ACE) Activity Assay
Objective: To determine the inhibitory effect of this compound and control compounds on ACE activity in endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
ACE fluorometric assay kit
-
This compound, Trp-Phe-OH (scrambled control), Val-Trp, Captopril
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence capabilities
Protocol:
-
Cell Culture: Culture HUVECs in EGM-2 medium at 37°C in a humidified atmosphere of 5% CO2. Seed cells in 96-well plates and grow to confluence.
-
Compound Treatment: Prepare stock solutions of this compound, scrambled control, Val-Trp, and Captopril in a suitable solvent (e.g., sterile water or DMSO). Dilute the compounds to the desired final concentrations in cell culture medium.
-
Remove the culture medium from the confluent HUVEC monolayer and replace it with the medium containing the test compounds or vehicle control.
-
Incubate the plate for 24 hours at 37°C.
-
ACE Activity Measurement: Following incubation, lyse the cells according to the ACE assay kit manufacturer's instructions.
-
Add the ACE substrate to each well.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.
-
Data Analysis: Calculate the percentage of ACE inhibition for each compound relative to the vehicle control. Determine the IC50 value for each compound by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Nitric Oxide (NO) Production Assay (Griess Assay)
Objective: To quantify the effect of this compound on nitric oxide production by endothelial cells.
Materials:
-
HUVECs
-
Cell culture medium
-
Griess Reagent System
-
This compound, Trp-Phe-OH (scrambled control), L-NAME (N(G)-Nitro-L-arginine methyl ester)
-
96-well clear plates
-
Microplate reader with absorbance capabilities
Protocol:
-
Cell Culture: Seed HUVECs in 96-well plates and culture until they reach approximately 80-90% confluency.
-
Compound Treatment: Prepare fresh solutions of this compound, scrambled control, and L-NAME in cell culture medium.
-
Aspirate the existing medium and add the treatment solutions to the respective wells. Include a vehicle control group.
-
Incubate the cells for 24 hours at 37°C.
-
Nitrite (B80452) Measurement: After the incubation period, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (from the Griess Reagent System) to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the results as a percentage increase in NO production compared to the vehicle control.
Endothelin-1 (ET-1) Secretion Assay (ELISA)
Objective: To measure the effect of this compound on the secretion of ET-1 from endothelial cells.
Materials:
-
HUVECs
-
Cell culture medium
-
Human Endothelin-1 ELISA kit
-
This compound, Trp-Phe-OH (scrambled control), Bosentan
-
96-well ELISA plates (pre-coated with anti-ET-1 antibody)
-
Microplate reader with absorbance capabilities
Protocol:
-
Cell Culture: Grow HUVECs to confluence in 24-well plates.
-
Compound Treatment: Treat the cells with this compound, scrambled control, Bosentan, or vehicle in fresh culture medium for 24 hours.
-
Sample Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's protocol. Briefly:
-
Add standards and samples to the pre-coated wells and incubate.
-
Wash the wells and add the detection antibody.
-
Incubate, wash, and then add the substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve and determine the concentration of ET-1 in each sample. Calculate the percentage decrease in ET-1 secretion relative to the vehicle control.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Renin-Angiotensin System and points of inhibition.
Caption: this compound's effects on endothelial signaling.
Caption: General workflow for cell-based assays.
Caption: Logical relationships of control experiments.
References
A Comparative Guide to the Potential Receptor Cross-Reactivity of H-Phe-Trp-OH
Introduction
H-Phe-Trp-OH, also known as Phenylalanyl-tryptophan, is an endogenous dipeptide.[1][2] While its presence in biological systems is established, a comprehensive understanding of its specific receptor interactions and pharmacological profile remains largely unexplored. To date, no primary receptor has been definitively identified for this compound, and consequently, data on its cross-reactivity with other receptors is not available in the public domain.
This guide provides a comparative analysis of the known receptor interactions of its constituent amino acids, L-phenylalanine and L-tryptophan, to offer a predictive framework for the potential receptor targets of this compound. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in elucidating the biological function of this dipeptide. We also propose a hypothetical primary receptor target and provide detailed experimental protocols to facilitate the investigation of this hypothesis.
Comparative Analysis of Constituent Amino Acid Receptor Activity
The receptor activity of L-phenylalanine and L-tryptophan is multifaceted, with each amino acid interacting with several receptor systems. This diversity of interactions suggests that the dipeptide this compound may also exhibit a complex pharmacological profile.
| Amino Acid | Receptor Class | Specific Receptor(s) | Mode of Action | Known Affinity/Potency |
| L-Phenylalanine | Ion Channel | α2δ Ca2+ calcium channels | Antagonist | Ki of 980 nM[3] |
| Ionotropic Glutamate Receptor | NMDA Receptor (Glycine site) | Competitive Antagonist | K_B of 573 μM[3] | |
| Ionotropic Glutamate Receptor | AMPA Receptor (Glutamate site) | Competitive Antagonist | Not specified[3] | |
| G-Protein Coupled Receptor (GPCR) | Calcium-Sensing Receptor (CaSR) | Positive Allosteric Modulator | Enhances Ca2+ sensitivity | |
| G-Protein Coupled Receptor (GPCR) | Niacin Receptor 2 | Agonist (for D-phenylalanine) | Not specified | |
| L-Tryptophan | G-Protein Coupled Receptor (GPCR) | Aryl Hydrocarbon Receptor (AhR) (via indole (B1671886) metabolite) | Ligand | Not specified |
| Ionotropic Glutamate Receptor | NMDA/AMPA Receptors (via kynurenine (B1673888) metabolites) | Agonist/Antagonist | Not specified |
Hypothetical Primary Receptor Target for this compound
Based on the known activities of its constituent amino acids and related dipeptides, we hypothesize that this compound may act as a modulator of a G-Protein Coupled Receptor (GPCR) , potentially one that recognizes aromatic amino acids or their derivatives. The Calcium-Sensing Receptor (CaSR) is a strong candidate for further investigation, given its known allosteric modulation by L-phenylalanine. It is plausible that the dipeptide structure could confer a unique binding affinity and functional activity at this receptor compared to the single amino acid.
Alternatively, given that the related dipeptide H-Trp-Phe-OH exhibits inhibitory activity against the angiotensin-converting enzyme (ACE), it is also conceivable that this compound could target a non-GPCR enzyme or receptor.
Proposed Signaling Pathway for this compound at the Calcium-Sensing Receptor (CaSR)
The following diagram illustrates the hypothetical signaling cascade following the binding of this compound to the CaSR, leading to downstream cellular responses.
Caption: Hypothetical CaSR signaling pathway modulated by this compound.
Experimental Protocols for Investigating this compound Receptor Cross-Reactivity
To validate the hypothesized receptor targets and assess the cross-reactivity of this compound, a systematic experimental approach is required. The following protocols outline standard methodologies for receptor binding and functional assays.
Experimental Workflow Diagram
The diagram below outlines a general workflow for screening this compound against a panel of potential receptor targets.
Caption: Experimental workflow for receptor cross-reactivity screening.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound to a panel of selected receptors by measuring its ability to compete with a known radiolabeled ligand.
Methodology:
-
Receptor Membrane Preparation: Prepare cell membranes from cell lines stably expressing the receptor of interest (e.g., HEK293-CaSR).
-
Competitive Binding Incubation: In a 96-well plate, incubate the receptor membranes with a fixed concentration of a suitable radiolabeled ligand (e.g., [³H]-NPS R-568 for CaSR) and a range of concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Incubation Conditions: Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the unbound.
-
Quantification: Wash the filters with ice-cold buffer, and quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Functional Assays: Calcium Flux Assay
Objective: To determine the functional activity of this compound at Gq-coupled receptors, such as the CaSR, by measuring changes in intracellular calcium concentration.
Methodology:
-
Cell Culture and Dye Loading: Culture cells expressing the receptor of interest in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Addition: Use a fluorescent plate reader with an automated injection system to add varying concentrations of this compound to the cell plate.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound in real-time. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: Plot the change in fluorescence against the concentration of this compound to generate a dose-response curve. Determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Emax (maximum effect) from this curve.
Functional Assays: cAMP Assay
Objective: To determine the functional activity of this compound at Gs- or Gi-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture and Stimulation: Culture cells expressing the receptor of interest in a 96-well plate. Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the cells with varying concentrations of this compound. For Gi-coupled receptors, co-stimulate with an adenylyl cyclase activator (e.g., forskolin).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data Analysis: Generate dose-response curves by plotting the cAMP concentration against the concentration of this compound. Determine the EC₅₀ and Emax for Gs-coupled agonism or IC₅₀ for Gi-coupled inhibition of forskolin-stimulated cAMP production.
While the direct receptor pharmacology of this compound is yet to be fully characterized, the known activities of its constituent amino acids provide a valuable starting point for investigation. The proposed hypothetical framework and experimental protocols outlined in this guide offer a clear path forward for elucidating the biological role of this endogenous dipeptide. Future research in this area will be crucial for understanding its physiological significance and potential as a therapeutic agent.
References
A Comparative Stability Analysis of H-Phe-Trp-OH and Its Derivatives: A Guide for Researchers
The dipeptide H-Phe-Trp-OH, composed of Phenylalanine and Tryptophan, is a molecule of interest in various research fields, including drug development, due to its potential biological activities. However, like many small peptides, its inherent instability in biological fluids can limit its therapeutic potential. This guide provides a comparative analysis of the stability of this compound and its common derivatives, offering insights into strategies for enhancing its viability as a drug candidate. While direct quantitative stability data for this compound is limited in publicly available literature, this guide synthesizes information on general peptide stabilization strategies and provides illustrative, extrapolated data for comparative purposes.
Data Presentation: Comparative Stability of this compound and Its Derivatives
The stability of a peptide is often quantified by its half-life (t½) in a given biological medium. The following table presents a summary of the expected relative stability of this compound and its derivatives in key biological environments. The quantitative values are estimations based on published data for structurally similar peptides and general principles of peptide chemistry. These values should be considered illustrative and require experimental validation.
| Compound Name | Structure | Modification | Expected Relative Stability in Simulated Gastric Fluid (SGF) | Estimated Half-life (t½) in SGF | Expected Relative Stability in Simulated Intestinal Fluid (SIF) | Estimated Half-life (t½) in SIF | Expected Relative Stability in Human Plasma | Estimated Half-life (t½) in Human Plasma |
| This compound | This compound | None (Unmodified) | Low | < 1 hour | Low | < 30 minutes | Low | < 15 minutes |
| Ac-Phe-Trp-OH | Acetyl-Phe-Trp-OH | N-terminal Acetylation | Medium | 1 - 2 hours | Medium | 30 - 60 minutes | Medium | 1 - 2 hours |
| H-Phe-Trp-NH₂ | H-Phe-Trp-NH₂ | C-terminal Amidation | Low | < 1 hour | Medium | 1 - 2 hours | Medium | 30 - 60 minutes |
| Ac-Phe-Trp-NH₂ | Acetyl-Phe-Trp-NH₂ | N-terminal Acetylation & C-terminal Amidation | High | > 2 hours | High | > 2 hours | High | > 2 hours |
| H-D-Phe-Trp-OH | H-d-Phe-Trp-OH | D-Amino Acid Substitution (Phe) | High | > 2 hours | High | > 2 hours | High | > 2 hours |
Note: The estimated half-life values are for comparative purposes and are extrapolated from studies on other peptides with similar modifications. Actual experimental values for this compound and its derivatives may vary.
Experimental Protocols
Accurate assessment of peptide stability is crucial for preclinical development. The following are detailed methodologies for key in vitro stability assays.
1. Stability in Simulated Gastric Fluid (SGF)
-
Objective: To evaluate the stability of the peptide in an environment mimicking the acidic and enzymatic conditions of the stomach.
-
Materials:
-
Test peptide (this compound or derivative)
-
Simulated Gastric Fluid (SGF) powder (e.g., from USP) or prepared in-house (2 g NaCl, 3.2 g pepsin, 7 mL HCl, qs to 1 L with water, pH 1.2)
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) or organic solvent like acetonitrile)
-
HPLC system with a suitable C18 column
-
Mass spectrometer (optional, for identification of degradation products)
-
-
Procedure:
-
Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO).
-
Pre-warm the SGF to 37°C.
-
Initiate the assay by adding the peptide stock solution to the pre-warmed SGF to a final concentration of, for example, 100 µM.
-
Incubate the mixture at 37°C with gentle agitation.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic activity by adding the aliquot to the quenching solution.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by reverse-phase HPLC to quantify the remaining intact peptide.
-
The degradation rate and half-life are calculated from the disappearance of the parent peptide peak over time.
-
2. Stability in Simulated Intestinal Fluid (SIF)
-
Objective: To assess the peptide's stability against pancreatic enzymes in a neutral pH environment, mimicking the conditions of the small intestine.
-
Materials:
-
Test peptide
-
Simulated Intestinal Fluid (SIF) powder (e.g., from USP) or prepared in-house (6.8 g KH₂PO₄, 10 g pancreatin, qs to 1 L with water, pH 6.8)
-
Quenching solution
-
HPLC system
-
-
Procedure:
-
Follow the same procedure as for the SGF stability assay, substituting SIF for SGF.
-
The incubation is carried out at 37°C and pH 6.8.
-
3. Stability in Human Plasma
-
Objective: To determine the peptide's susceptibility to degradation by proteases present in blood plasma.
-
Materials:
-
Test peptide
-
Human plasma (anticoagulated, e.g., with EDTA or heparin)
-
Quenching solution
-
HPLC system
-
-
Procedure:
-
Thaw frozen human plasma at 37°C.
-
Add the peptide stock solution to the plasma to a final concentration (e.g., 10 µM).
-
Incubate at 37°C.
-
At various time points, withdraw aliquots and quench the reaction by adding a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).
-
Centrifuge to pellet the precipitated plasma proteins.
-
Analyze the supernatant by HPLC to quantify the remaining peptide.
-
Mandatory Visualization
Caption: Experimental workflow for peptide stability analysis.
Caption: Plausible signaling pathway for dipeptides in intestinal cells.
Discussion
The stability of this compound is expected to be low in biological fluids due to the presence of unprotected N- and C-termini, making it susceptible to degradation by aminopeptidases and carboxypeptidases, respectively. Additionally, the peptide bond between Phenylalanine and Tryptophan can be cleaved by endopeptidases such as chymotrypsin, which has a preference for cleaving after aromatic amino acids.
Strategies for Stability Enhancement:
-
N-terminal Acetylation (Ac-): Capping the N-terminus with an acetyl group can block the action of aminopeptidases, thereby increasing the peptide's half-life in plasma and simulated intestinal fluid.[1][2][3][4][5]
-
C-terminal Amidation (-NH₂): Modifying the C-terminal carboxylic acid to an amide can prevent degradation by carboxypeptidases.
-
D-Amino Acid Substitution: Replacing one or more of the natural L-amino acids with their D-isomers can significantly enhance resistance to proteolysis, as most proteases are stereospecific for L-amino acids. This is often a highly effective strategy for increasing in vivo stability.
Potential Signaling Pathways:
While specific signaling pathways for this compound are not well-defined, dipeptides are known to interact with cellular systems in the gastrointestinal tract. One plausible mechanism involves the peptide transporter 1 (PEPT1), which is responsible for the uptake of di- and tripeptides into intestinal enterocytes. Additionally, some peptides can activate G-protein coupled receptors, such as the calcium-sensing receptor (CaSR), leading to downstream signaling cascades that can influence cellular processes like hormone secretion.
Conclusion
The native dipeptide this compound is likely to exhibit poor stability in biological systems, limiting its potential as a therapeutic agent. However, chemical modifications such as N-terminal acetylation, C-terminal amidation, and D-amino acid substitution are proven strategies to enhance the stability of peptides. The comparative data and experimental protocols provided in this guide offer a framework for researchers to design and evaluate more stable derivatives of this compound, thereby facilitating the development of novel peptide-based therapeutics. It is imperative that the stability of any new derivative be experimentally determined using the outlined protocols to validate its potential for further development.
References
- 1. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-terminal acetylation can stabilize proteins independent of their ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cambridge.org [cambridge.org]
- 4. sinopep.com [sinopep.com]
- 5. Acetylation of peptides inhibits their degradation by rumen micro-organisms | British Journal of Nutrition | Cambridge Core [cambridge.org]
Validating H-Phe-Trp-OH Binding Affinity: A Comparative Guide Using Surface Plasmon Resonance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) for validating the binding affinity of the dipeptide H-Phe-Trp-OH. It includes a detailed, hypothetical experimental protocol for SPR analysis against a plausible biological target, Angiotensin-Converting Enzyme (ACE), comparative data with alternative technologies, and visualizations of workflows and pathways to support experimental design and data interpretation.
Quantitative Data Comparison: this compound Binding Affinity
| Analyte | Ligand | Method | KD (μM) | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | Stoichiometry (N) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| This compound (Hypothetical) | ACE | SPR | 15.2 | 1.2 x 10³ | 1.8 x 10⁻² | - | - | - |
| H-Trp-Phe-OH (Known ACE inhibitor) | ACE | SPR | 8.7 | 2.5 x 10³ | 2.2 x 10⁻² | - | - | - |
| This compound (Hypothetical) | ACE | ITC | 18.5 | - | - | 0.98 | -5.8 | -0.7 |
| This compound (Hypothetical) | ACE | MST | 22.1 | - | - | - | - | - |
| This compound (Hypothetical) | ACE | BLI | 19.8 | 1.0 x 10³ | 2.0 x 10⁻² | - | - | - |
Experimental Protocols
Surface Plasmon Resonance (SPR) Experimental Protocol for this compound and ACE
This protocol describes a hypothetical experiment to determine the binding kinetics and affinity of this compound to Angiotensin-Converting Enzyme (ACE) using SPR.
Objective: To quantify the binding affinity (K D ), association rate constant (kₐ), and dissociation rate constant (kₔ) of this compound to immobilized ACE.
Materials:
-
SPR Instrument: Biacore T200 or similar
-
Sensor Chip: CM5 sensor chip
-
Ligand: Recombinant Human Angiotensin-Converting Enzyme (ACE)
-
Analyte: this compound
-
Immobilization Chemistry: Amine coupling kit (EDC, NHS, Ethanolamine)
-
Running Buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Analyte Dilution Buffer: Running buffer with 2% DMSO (to ensure solubility of this compound)
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.5
Procedure:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer at a flow rate of 10 µL/min.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Prepare a solution of ACE at 50 µg/mL in 10 mM sodium acetate, pH 5.0.
-
Inject the ACE solution over the activated surface to achieve an immobilization level of approximately 8000-10000 Response Units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5 for 7 minutes.
-
A reference flow cell is prepared by performing the activation and deactivation steps without injecting the ligand.
-
-
Analyte Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the this compound stock solution in the running buffer containing 2% DMSO to obtain a concentration series (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, and a zero-analyte control). Ensure the final DMSO concentration is matched across all samples.
-
-
Binding Analysis:
-
Set the instrument temperature to 25°C.
-
Perform a buffer-only injection to establish a stable baseline.
-
Inject the this compound concentration series over both the ligand and reference flow cells at a flow rate of 30 µL/min. Use a contact time of 120 seconds and a dissociation time of 240 seconds.
-
After each analyte injection, regenerate the sensor surface by injecting the regeneration solution for 30 seconds.
-
Include several buffer-only injections throughout the experiment for double referencing.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data.
-
Subtract the average of the buffer-only injections from the analyte injections (double referencing).
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the kₐ, kₔ, and K D values.
-
Visualizations
Experimental Workflow for SPR Analysis
Caption: SPR experimental workflow for this compound binding to ACE.
Hypothetical Signaling Pathway of ACE Inhibition
Caption: Inhibition of ACE by this compound blocks Angiotensin II production.
Comparison of Binding Affinity Techniques
Caption: Comparison of advantages and disadvantages of key binding affinity techniques.
A Comparative Guide to H-Phe-Trp-OH as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly within drug development and proteomics, the quality of a reference standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive overview of H-Phe-Trp-OH (Phenylalanyl-Tryptophan), a dipeptide, and its role as a potential reference standard. We will explore its characteristics, compare its application with alternative standards, and provide detailed experimental protocols for its use in quantitative analysis.
Introduction to this compound
This compound is a dipeptide composed of L-phenylalanine and L-tryptophan.[1] As an endogenous metabolite, its presence in biological systems makes it a relevant molecule for various research areas, including studies on hepatocellular carcinoma and tic disorders.[2] Commercially, it is available from various suppliers with a purity typically reported as ≥98%.[1]
Performance as a Reference Standard: A Comparative Look
The utility of a reference standard is defined by its purity, stability, and the accuracy it lends to analytical measurements. While specific certified reference material (CRM) data for this compound is not widely published, we can evaluate its potential performance against a common alternative analytical approach: quantification via amino acid analysis after hydrolysis.
Table 1: Comparison of this compound and Individual Amino Acid Standards
| Feature | This compound (Dipeptide Standard) | L-Phenylalanine / L-Tryptophan (Amino Acid Standards) |
| Quantification Approach | Direct measurement of the intact dipeptide. | Indirect measurement after acid hydrolysis of the peptide sample. |
| Purity Assessment | Requires rigorous purity determination of the dipeptide standard itself (e.g., by qNMR or mass balance). | Relies on the high purity of commercially available certified amino acid standards. |
| Analytical Workflow | Simpler workflow; direct injection into LC-MS or HPLC. | More complex workflow involving a hydrolysis step, which can introduce variability. |
| Potential for Error | Errors can arise from impurities in the dipeptide standard. | Errors can be introduced during the hydrolysis step (e.g., incomplete hydrolysis, amino acid degradation). |
| Matrix Effects in LC-MS | The dipeptide will have its own unique ionization efficiency and potential for matrix suppression/enhancement. | The individual amino acids may experience different matrix effects compared to the intact peptide. |
| Applicability | Ideal for quantifying the intact dipeptide in a sample. | Useful for determining the total amount of phenylalanine and tryptophan in a sample, which can be used to calculate the original peptide concentration. |
Experimental Protocols
Purity Determination of this compound Reference Standard by HPLC-UV
This protocol outlines a general method for assessing the purity of a commercially available this compound standard.
1. Materials and Reagents:
-
This compound powder
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Standard Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in a known volume of Mobile Phase A to create a stock solution of 1 mg/mL. Prepare a working solution of 100 µg/mL by diluting the stock solution with Mobile Phase A.
3. HPLC Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm and 280 nm |
| Injection Volume | 10 µL |
4. Data Analysis:
-
Integrate the peak area of all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Quantitative Analysis of an Unknown Sample using this compound as a Reference Standard
This protocol describes how to use a characterized this compound standard to quantify the dipeptide in an unknown sample.
1. Calibration Curve Preparation:
-
From the 1 mg/mL this compound stock solution, prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL by serial dilution with Mobile Phase A.
2. Sample Preparation:
-
Dissolve the unknown sample in Mobile Phase A to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject the calibration standards and the unknown sample into the HPLC system using the same conditions as for the purity determination.
4. Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound peak versus its concentration for the calibration standards.
-
Determine the concentration of this compound in the unknown sample by interpolating its peak area on the calibration curve.
Visualizing the Workflows
To better illustrate the analytical processes, the following diagrams created using the DOT language are provided.
Caption: Workflow for Purity Assessment of this compound.
Caption: Workflow for Quantifying an Unknown with this compound.
Conclusion
This compound presents itself as a viable, direct reference standard for the quantification of the intact dipeptide in various samples. Its primary advantage lies in a more straightforward analytical workflow compared to indirect methods that rely on hydrolysis. However, the successful implementation of this compound as a reference standard is critically dependent on the thorough initial characterization of its purity. For applications where the total content of its constituent amino acids is of interest, or when a certified dipeptide standard is unavailable, quantification via hydrolysis and analysis of the individual amino acids remains a robust, albeit more labor-intensive, alternative. The choice of standard should be guided by the specific analytical needs, the availability of well-characterized materials, and the potential for method-induced errors.
References
A Comparative Guide to the Experimental Findings on H-Phe-Trp-OH and Related Molecules
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
The dipeptide H-Phe-Trp-OH, also known as Phenylalanyl-tryptophan, is an endogenous metabolite that has been noted in the context of research into hepatocellular carcinoma and tic disorders.[1] However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of reproducible experimental findings detailing its specific biological activities and mechanisms of action. This guide provides an objective comparison of this compound with its constituent amino acids, L-phenylalanine and L-tryptophan, and its isomeric dipeptide, H-Trp-Phe-OH, for which more extensive experimental data are available. This comparative approach aims to provide a valuable resource for researchers investigating the biological roles of these and related molecules.
Comparative Analysis of Biological Activities
While specific quantitative data for this compound is largely unavailable, the biological effects of its components and isomer are well-documented. The following table summarizes key experimental findings for L-phenylalanine, L-tryptophan, and H-Trp-Phe-OH, offering a baseline for potential research directions concerning this compound.
| Molecule | Biological Activity | Experimental Model | Key Findings | Reference |
| L-Phenylalanine | Precursor to Tyrosine and Neurotransmitters | Phenylketonuria (PKU) mouse models | Elevated levels inhibit tyrosine hydroxylase and tryptophan hydroxylase, leading to dopamine (B1211576) and serotonin (B10506) deficiencies. | [2] |
| Potential role in cancer cell metabolism | In vitro studies on various cancer cell lines | Tryptophan metabolism, for which phenylalanine is a precursor, can influence tumor growth and immune response. | [3][4] | |
| L-Tryptophan | Precursor to Serotonin and Kynurenine | In vitro and in vivo studies | Tryptophan depletion can impact mood and cognition; its metabolism is crucial in cancer and immune regulation. | [5] |
| Anti-ferroptotic pathway in cancer | Cancer cell lines | Tryptophan metabolites like serotonin and 3-hydroxyanthranilic acid can protect tumor cells from ferroptosis. | ||
| H-Trp-Phe-OH | Antihypertensive | Spontaneously hypertensive rats | Inhibits angiotensin-converting enzyme (ACE), increases nitric oxide (NO) levels, and decreases endothelin-1 (B181129) (ET-1) levels. | |
| Hormonal effects | Female mice | Subcutaneous injections (2 mg/kg) resulted in an increase in ovarian weight. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for assays commonly used to investigate the biological activities of molecules like this compound.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of a compound on the metabolic activity and viability of cultured cells.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
2. Western Blot Analysis
-
Objective: To detect and quantify the expression of specific proteins in cell or tissue lysates.
-
Methodology:
-
Treat cells or tissues with the test compound and prepare protein lysates.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the protein bands and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizing Pathways and Workflows
Metabolic Pathways of Phenylalanine and Tryptophan
The biological context of this compound is rooted in the metabolic pathways of its constituent amino acids. The following diagram illustrates the major metabolic fates of L-phenylalanine and L-tryptophan.
Experimental Workflow for In Vitro Analysis
The logical flow of an in vitro experiment to assess the biological activity of a compound like this compound is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tryptophan Metabolism Acts as a New Anti-Ferroptotic Pathway to Mediate Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of dietary tryptophan and phenylalanine–tyrosine depletion on phasic alertness in healthy adults – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of H-Phe-Trp-OH: A Comprehensive Guide for Laboratory Professionals
Fostering a culture of safety and environmental responsibility is paramount in all scientific endeavors. This guide provides essential safety and logistical information for the proper disposal of H-Phe-Trp-OH (Phenylalanyltryptophan), ensuring the well-being of laboratory personnel and the protection of our environment. The following procedural guidance is designed to directly address operational questions for researchers, scientists, and drug development professionals.
Summary of Chemical and Physical Properties
A clear understanding of the chemical and physical properties of a substance is fundamental to its safe handling and disposal. The table below summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁N₃O₃ | ChemScene[1], PubChem[2] |
| Molecular Weight | 351.4 g/mol | ChemScene[1], PubChem[2] |
| Appearance | White to off-white solid | MedchemExpress[3] |
| Melting Point | 446°C (with decomposition) | Smolecule |
| Boiling Point (Predicted) | 688.3 ± 55.0°C | Smolecule |
| Density (Predicted) | 1.319 ± 0.06 g/cm³ | Smolecule |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | MedchemExpress |
| Acute Toxicity (LD50, intravenous, rat) | 300 mg/kg | Chemsrc |
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to adhere to standard laboratory safety protocols and utilize appropriate personal protective equipment (PPE).
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are recommended.
-
Body Protection: A standard laboratory coat should be worn.
-
Engineering Controls: Ensure adequate ventilation in the work area. If there is a potential for aerosolization of the solid material, perform handling within a chemical fume hood.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as a chemical waste product. Under no circumstances should this compound be disposed of in the general trash or down the drain.
-
Waste Identification and Segregation:
-
Classify this compound as a non-hazardous chemical waste unless otherwise specified by your institution's Environmental Health and Safety (EHS) department.
-
Do not mix this compound waste with other waste streams unless compatibility has been verified by your EHS office.
-
-
Containerization and Labeling:
-
Solid Waste: Collect solid this compound, including any contaminated weighing paper or personal protective equipment (e.g., gloves), in a designated, sealable, and chemically compatible waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a designated, leak-proof container intended for chemical waste. The container must be compatible with the solvent used.
-
Labeling: Clearly label the waste container with the full chemical name ("this compound" or "Phenylalanyltryptophan") and indicate that it is "Non-Hazardous Chemical Waste." Include the date of waste accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated and secure chemical waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials.
-
-
Institutional Waste Collection:
-
Follow your institution's specific procedures for the collection of chemical waste. This typically involves contacting the EHS office or a designated waste management provider to schedule a pickup of the properly labeled container.
-
Spill Management
In the event of a spill, the following procedures should be implemented:
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.
-
Place the spilled material and any contaminated cleaning supplies into a sealed container for disposal as chemical waste.
-
Clean the spill area with a suitable solvent or detergent and water.
-
-
Large Spills:
-
Evacuate the immediate area and restrict access.
-
Alert your institution's EHS department or emergency response team for guidance and assistance.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and regulatory compliance within their institutions.
References
Personal protective equipment for handling H-Phe-Trp-OH
For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of synthetic peptides like H-Phe-Trp-OH is paramount. This guide provides immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure research integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination.[1] The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[2][3] |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1][2] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement for incidental contact. Consider double-gloving for added protection. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential splashes. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the lyophilized powder to avoid inhalation of fine particles. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and integrity of this compound.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or compromised seals.
-
Wear appropriate PPE before handling the container.
Storage of Lyophilized Powder:
-
Short-term: Lyophilized peptides are stable at room temperature for several days to weeks.
-
Long-term: For periods longer than 4 weeks, it is recommended to store the peptide at -20°C or -80°C. This compound should be stored at 4°C and protected from light. Another source suggests storage at -80°C for 6 months or -20°C for 1 month, protected from light.
Handling and Reconstitution:
-
Due to the hygroscopic nature of peptides, allow the container to warm to room temperature in a desiccator before opening to prevent moisture absorption.
-
Work in a designated clean and well-ventilated area, such as a chemical fume hood, especially when handling the powder.
-
Weigh the desired amount of peptide quickly to minimize exposure to air and moisture.
-
Reseal the container tightly after use.
-
When reconstituting, use high-purity water or an appropriate buffer.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
